(S)-3-Amino-4-phenylbutyric acid hydrochloride
説明
特性
IUPAC Name |
(3S)-3-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTMGKGSJOPWJW-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375818 | |
| Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138165-77-2 | |
| Record name | Benzenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138165-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-amino-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-3-Amino-4-phenylbutyric acid hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Amino-4-phenylbutyric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the S-enantiomer of phenibut, is a compound noted for its anxiolytic and nootropic properties. While racemic phenibut exhibits a dual mechanism of action, extensive research has clarified that the S-enantiomer's pharmacological activity is highly specific. This document provides a detailed examination of the core mechanism of action of (S)-3-Amino-4-phenylbutyric acid, focusing on its primary molecular target, the associated signaling pathways, and the quantitative parameters defining this interaction. Methodologies for key experiments are described, and data are presented to offer a comprehensive technical overview for research and development professionals.
Primary Mechanism of Action: A Selective Gabapentinoid
The primary and defining mechanism of action of (S)-3-Amino-4-phenylbutyric acid is its function as a gabapentinoid. It binds selectively to the α2δ subunit of voltage-gated calcium channels (VDCCs).[1][2][3] This interaction is analogous to the mechanism of well-characterized drugs such as gabapentin and pregabalin.[4]
Unlike its corresponding R-enantiomer, (S)-3-Amino-4-phenylbutyric acid demonstrates negligible affinity for γ-aminobutyric acid type B (GABA-B) receptors.[1][2][3] This stereospecificity is critical, as it isolates the compound's effects to the modulation of VDCCs, distinguishing it from the broader pharmacological profile of racemic phenibut or the GABA-B-centric activity of (R)-phenibut.
Molecular Target: The α2δ Subunit of VDCCs
Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn control numerous cellular processes, most notably neurotransmitter release at presynaptic terminals.[5] These channels are heteromeric protein complexes, and the α2δ subunit is an auxiliary protein that plays a key role in the trafficking and function of the pore-forming α1 subunit.[6]
By binding to the α2δ-1 and α2δ-2 subunits, (S)-3-Amino-4-phenylbutyric acid is thought to induce a conformational change that reduces the trafficking of the calcium channel complex to the presynaptic membrane.[6] This leads to a lower density of functional VDCCs at the nerve terminal, resulting in diminished calcium influx upon neuronal depolarization. The subsequent reduction in excitatory neurotransmitter release (e.g., glutamate) is believed to underlie the compound's anxiolytic and anti-nociceptive effects.[2][5]
Quantitative Data: Binding Affinities
The interaction between (S)-3-Amino-4-phenylbutyric acid and its molecular targets has been quantified through radioligand binding assays. The data clearly illustrates the compound's selectivity for the α2δ subunit over the GABA-B receptor.
| Compound | Target | Ki (μM) | Species | Reference |
| (S)-3-Amino-4-phenylbutyric acid | α2δ Subunit of VDCC | 39 | Rat | [1] |
| (R)-3-Amino-4-phenylbutyric acid | α2δ Subunit of VDCC | 23 | Rat | [1] |
| Gabapentin | α2δ Subunit of VDCC | 0.05 | Rat | [1] |
| (S)-3-Amino-4-phenylbutyric acid | GABA-B Receptor | Inactive | Rat | [1][3] |
| (R)-3-Amino-4-phenylbutyric acid | GABA-B Receptor | 92 ± 3 | Rat | [3][7] |
| Racemic Phenibut | GABA-B Receptor | 177 ± 2 | Rat | [3][7] |
| Baclofen | GABA-B Receptor | 6.0 ± 1 | Rat | [3][7] |
Table 1: Comparative binding affinities (Ki) of phenibut enantiomers and reference compounds at the α2δ subunit of Voltage-Gated Calcium Channels (VDCCs) and the GABA-B receptor. A lower Ki value indicates higher binding affinity.
Key Signaling & Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the mechanism of action of (S)-3-Amino-4-phenylbutyric acid.
Caption: Molecular mechanism of (S)-3-Amino-4-phenylbutyric acid at the presynaptic terminal.
Caption: Comparative pharmacology of (R)- and (S)-phenibut enantiomers.
Caption: Logical flow from molecular action to physiological outcomes.
Experimental Protocols
The characterization of (S)-3-Amino-4-phenylbutyric acid's mechanism of action relies on established pharmacological assays.
Competitive Radioligand Binding Assay for α2δ Subunit
This in vitro assay is used to determine the binding affinity (Ki) of a test compound for the α2δ subunit.
-
Objective: To quantify the affinity of (S)-3-Amino-4-phenylbutyric acid for the α2δ subunit by measuring its ability to displace a known radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction, which is rich in VDCCs.[1]
-
Assay Incubation: The membrane preparation is incubated in a solution containing:
-
A known concentration of a high-affinity radioligand for the α2δ subunit, typically [3H]gabapentin.[1]
-
Varying concentrations of the unlabeled test compound ((S)-3-Amino-4-phenylbutyric acid).
-
-
Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Caption: Generalized workflow for a competitive radioligand binding assay.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through voltage-gated calcium channels in living cells or tissue slices, providing functional data on channel inhibition.
-
Objective: To measure the effect of (S)-3-Amino-4-phenylbutyric acid on calcium currents (ICa) through VDCCs.
-
Methodology:
-
Cell Preparation: A single neuron (e.g., a dorsal root ganglion neuron or a neuron in a brain slice) is identified under a microscope.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal. The "whole-cell" configuration is then established, allowing control of the membrane voltage and measurement of the ionic currents across the entire cell membrane.[8]
-
Voltage Protocol: The cell's membrane potential is held at a level where VDCCs are closed. Then, a series of depolarizing voltage steps are applied to activate the channels, and the resulting inward calcium current is recorded.
-
Compound Application: A baseline calcium current is established. (S)-3-Amino-4-phenylbutyric acid is then applied to the cell via the perfusion system.
-
Effect Measurement: The voltage protocol is repeated in the presence of the compound, and any reduction in the amplitude of the calcium current is measured. This provides direct evidence of the functional inhibition of VDCCs.
-
Conclusion
The mechanism of action of this compound is highly specific, centered on its role as a ligand for the α2δ subunit of voltage-gated calcium channels. It does not engage with GABA-B receptors in a pharmacologically significant manner. This selective gabapentinoid activity—reducing calcium influx at presynaptic terminals and thereby decreasing excitatory neurotransmission—is the core molecular basis for its observed physiological effects. This focused mechanism distinguishes it from its R-enantiomer and provides a clear framework for its study and potential therapeutic development.
References
- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (S)-3-Amino-4-phenylbutyric acid hydrochloride
This technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-3-Amino-4-phenylbutyric acid hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The document details various synthetic strategies, complete with experimental protocols and quantitative data, to facilitate replication and further investigation.
Introduction
This compound, the (S)-enantiomer of Phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While racemic Phenibut has been used clinically, studies have indicated that the pharmacological activity may differ between its enantiomers.[1][2] This has driven the development of stereoselective synthetic routes to obtain the pure (S)- and (R)-enantiomers. This guide focuses on the synthesis of the (S)-enantiomer.
The synthesis of chiral β-substituted GABA derivatives like (S)-3-Amino-4-phenylbutyric acid is an active area of research in medicinal and organic chemistry.[2][3][4] Various synthetic strategies have been developed, ranging from classical multi-step syntheses to modern asymmetric catalytic methods. This guide will explore three prominent pathways in detail.
Synthesis Pathway I: Hydrolysis of (S)-β-phenyl-γ-lactam
A direct and efficient method for the synthesis of this compound involves the acidic hydrolysis of the corresponding chiral lactam, (S)-β-phenyl-γ-lactam.[1] This final step is typically high-yielding. The synthesis of the chiral lactam precursor is a critical preceding step.
Experimental Protocol
Step 1: Synthesis of (S)-phenyl (4S)-2-oxo-4-phenylpyrrolidine-3-carbothioate (Precursor to the lactam)
A detailed procedure for the synthesis of this specific precursor was not fully available in the provided search results, but it serves as a key intermediate for obtaining the desired β-phenyl-γ-lactam.[1]
Step 2: Conversion to (S)-β-phenyl-γ-lactam
The carbothioate is then converted to (S)-β-phenyl-γ-lactam.
Step 3: Hydrolysis of (S)-β-phenyl-γ-lactam to this compound [1]
-
(S)-β-phenyl-γ-lactam (0.32 mmol, 96 mg) is combined with 6N hydrochloric acid (5 mL).
-
The mixture is heated to reflux for 3.5 hours.
-
After cooling to room temperature, the reaction mixture is washed with dichloromethane (DCM).
-
The aqueous phase, containing the product, is concentrated under reduced pressure in a vacuum.
-
The resulting white solid is this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Melting Point | 194-195 °C | [1] |
| Optical Rotation | [a]D25 = +6.1 (c = 0.25, H2O) | [1] |
Spectroscopic Data
| Type | Data | Reference |
| 1H NMR (400 MHz, CD4O) | δ: 7.43 (d, 2H), 7.37 (m, 3H), 3.40 (m, 2H), 3.25(q, 1H), 2.84 (dd, J = 5.5 Hz, J = 16.1, 2H), 2.75(dd, J = 5.5, J = 9.8 Hz, 2H) ppm | [1] |
| IR (KBr) | ν 1700, 1552, 1441, 1381, 981, 751, 657, 639 cm-1 | [1] |
Synthesis Workflow
Synthesis Pathway II: Asymmetric Michael Addition
Asymmetric Michael addition reactions represent a powerful and modern approach for establishing the chiral center in β-substituted GABA derivatives.[2][3][4] This method often involves the use of a chiral catalyst to control the stereochemistry of the addition of a nucleophile to an α,β-unsaturated compound.
Experimental Protocol
A representative procedure involves the Michael addition of a malonate to β-nitrostyrene catalyzed by a chiral metal complex, followed by reduction and hydrolysis.
Step 1: Asymmetric Michael Addition [2]
-
In a suitable solvent such as toluene, tert-butyl phenyl malonate is reacted with (E)-β-nitrostyrene.
-
A chiral bis-(cyclohexyldiamine)-based Ni(II) complex (2 mol%) is used as the catalyst.
-
The reaction is carried out at room temperature.
-
This yields the β-nitro derivative, (S)-61, with high enantioselectivity.
Step 2: Reduction of the Nitro Group and Lactamization
The nitro group of the Michael adduct is reduced, which can be achieved through catalytic hydrogenation (e.g., using a Palladium catalyst), leading to the formation of a chiral lactam intermediate.[5]
Step 3: Acid Hydrolysis
The resulting chiral lactam is then hydrolyzed with a strong acid, such as 6N HCl, similar to the final step in Pathway I, to yield this compound.[2]
Quantitative Data
| Parameter | Value | Reference |
| Yield of Michael Adduct | 92% | [2] |
| Enantiomeric Excess (ee) | 93% | [2] |
Logical Relationship of the Pathway
Synthesis Pathway III: Modified Perekalin Synthesis
The original synthesis of racemic phenibut was developed by Perekalin and his colleagues.[6][7] This route has been modified to produce enantiomerically pure forms. A common variation starts with readily available materials like benzaldehyde and nitromethane.
Experimental Protocol
This pathway is a multi-step, one-pot method.[8]
Step 1: Condensation Reaction
-
Benzaldehyde (262g) and nitromethane (151g) are dissolved in ethanol (1000 mL) at -5 °C.
-
A 30% (w/w) solution of sodium methoxide in ethanol (500g) is added dropwise, and the reaction is stirred for 2 hours.
-
The reaction is then neutralized to a pH of 2 by adding a 30% (w/w) solution of hydrochloric acid in ethanol (400 mL), yielding the intermediate nitrostyrene in solution.
Step 2: Michael Addition
-
In a separate flask, diethyl malonate (240g) and sodium methoxide (125g) are dissolved in ethanol (1000 mL) at -5 °C.
-
This solution is then added to the nitrostyrene solution from Step 1.
Step 3: Hydrogenation and Cyclization
The resulting adduct from the Michael addition is then catalytically hydrogenated using a catalyst like Raney nickel. This step reduces the nitro group to an amine, which then cyclizes to form a pyrrolidone intermediate.[6][7]
Step 4: Hydrolysis
The pyrrolidone intermediate is refluxed with concentrated hydrochloric acid to hydrolyze the ester and the lactam, yielding the final product, this compound.[7][8]
Quantitative Data
While specific yields for the enantiomerically pure synthesis via this exact one-pot method are not detailed in the search results, a related continuous flow synthesis of phenibut reported an overall yield of 65% over 5 steps.[6]
Experimental Workflow Diagram
Conclusion
The synthesis of this compound can be achieved through several distinct pathways. The choice of method may depend on factors such as the desired scale, available starting materials and equipment, and the required enantiomeric purity. The hydrolysis of a pre-synthesized chiral lactam offers a direct and high-yielding final step. Asymmetric Michael addition provides an elegant and highly stereocontrolled route. The modified Perekalin synthesis, while multi-step, utilizes readily available starting materials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.
References
- 1. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. Phenibut synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of (S)-3-Amino-4-phenylbutyric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-phenylbutyric acid hydrochloride, the (S)-enantiomer of phenibut hydrochloride, is a compound of significant interest in neuroscience and pharmacology. While the racemic mixture and the (R)-enantiomer have been more extensively studied for their GABA-B receptor agonism, the (S)-enantiomer exhibits its own distinct pharmacological profile, primarily through its interaction with the α2δ subunit of voltage-gated calcium channels. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant signaling pathways.
Chemical and Physical Properties
The hydrochloride salt of (S)-3-Amino-4-phenylbutyric acid is a white to off-white crystalline powder. The addition of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[1]
Table 1: Physicochemical Properties of 3-Amino-4-phenylbutyric acid hydrochloride
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₄ClNO₂ | For the hydrochloride salt. |
| Molecular Weight | 215.68 g/mol | For the hydrochloride salt.[2][3][4][5] |
| Melting Point | 194-202 °C | Data for the racemic mixture.[5][6] Specific data for the (S)-enantiomer is not readily available. |
| pKa | ~4.10 | Predicted value for the carboxylic acid group of the free amino acid.[7][8] |
| Appearance | White to off-white crystalline powder | [3][6] |
Table 2: Solubility of 3-Amino-4-phenylbutyric acid hydrochloride
| Solvent | Solubility | Notes |
| Water | 100 mg/mL | Data for the racemic mixture; requires sonication.[2] |
| DMSO | 20 mg/mL[9], 100 mg/mL (requires sonication)[2] | Data for the racemic mixture. |
| Ethanol | 14 mg/mL | Data for the racemic mixture.[7][8][9] |
| DMF | 25 mg/mL | Data for the racemic mixture.[7][8][9] |
| PBS (pH 7.2) | 10 mg/mL | Data for the racemic mixture.[7][8][9] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a general method adaptable for determining the equilibrium solubility of this compound in aqueous media, based on WHO guidelines.[10]
Materials:
-
This compound
-
Purified water (or relevant buffer solution, e.g., PBS pH 7.2)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of purified water in a sealed flask.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge to remove any undissolved solid.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Measure the pH of the saturated solution.
-
Repeat the experiment at least in triplicate.
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the acid dissociation constant (pKa) of the carboxylic acid and amino groups of (S)-3-Amino-4-phenylbutyric acid.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of purified, CO₂-free water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
To determine the pKa of the amino group, a separate titration starting from the isoelectric point with standardized HCl can be performed.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxylic acid) will be in the acidic range, and the second pKa (amino group) will be in the basic range.
Signaling Pathways and Mechanism of Action
While the (R)-enantiomer of phenibut is a potent agonist of the GABA-B receptor, the (S)-enantiomer has a significantly lower affinity for this receptor.[11] However, both enantiomers bind to the α2δ subunit of voltage-gated calcium channels (VDCCs), a mechanism shared with gabapentinoids like gabapentin and pregabalin.[12][13]
Interaction with the α2δ Subunit of Voltage-Gated Calcium Channels
(S)-3-Amino-4-phenylbutyric acid binds to the α2δ-1 subunit of VDCCs. This interaction is believed to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the influx of calcium ions upon neuronal depolarization. The reduced calcium influx leads to a decrease in the release of excitatory neurotransmitters such as glutamate.
A study reported the binding affinity (Ki) of (S)-phenibut for the α2δ subunit to be 39 μM.[12]
GABA-B Receptor Signaling Pathway (Limited affinity for S-enantiomer)
For context, the canonical GABA-B receptor signaling pathway is presented below. It is important to note that the (S)-enantiomer has over 100-fold lower affinity for the GABA-B receptor compared to the (R)-enantiomer.[11] Therefore, its physiological effects through this pathway are likely minimal at therapeutic concentrations.
Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit presynaptic voltage-gated calcium channels, reducing neurotransmitter release.
Conclusion
This compound possesses a distinct pharmacological profile, primarily acting as a ligand for the α2δ subunit of voltage-gated calcium channels. While more research is needed to fully elucidate its specific chemical properties and physiological roles in comparison to its (R)-enantiomer and racemic mixture, this guide provides a foundational understanding for researchers and drug development professionals. The provided experimental protocols offer a starting point for the detailed characterization of this compound, and the signaling pathway diagrams illustrate its primary mechanism of action. Further investigation into the specific properties of the (S)-enantiomer is warranted to explore its full therapeutic potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Amino-3-phenylbutyric Acid [drugfuture.com]
- 5. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Phenibut CAS#: 1078-21-3 [m.chemicalbook.com]
- 8. Phenibut | 1078-21-3 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. who.int [who.int]
- 11. Phenibut - Wikipedia [en.wikipedia.org]
- 12. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-3-Amino-4-phenylbutyric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number Lookup
The CAS number for (S)-3-Amino-4-phenylbutyric acid hydrochloride is 138165-77-2 .
Introduction
This compound, the (S)-enantiomer of phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While the racemic mixture, phenibut, is known for its anxiolytic and nootropic effects primarily mediated by the (R)-enantiomer's agonist activity at the GABA-B receptor, the (S)-enantiomer exhibits a distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound, with a focus on its unique properties that differentiate it from its (R)-counterpart and the racemic mixture.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 138165-77-2 | |
| Molecular Formula | C10H14ClNO2 | |
| Molecular Weight | 215.68 g/mol | |
| Appearance | White solid | [2] |
| Melting Point | 194-195 °C | [2] |
| Optical Rotation | [α]D25 = +6.1 (c = 0.25, H2O) | [2] |
Pharmacology and Mechanism of Action
Contrary to the primary action of the (R)-enantiomer, (S)-3-Amino-4-phenylbutyric acid does not exhibit significant activity at the GABA-B receptor.[1] Instead, its pharmacological effects are attributed to its binding to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[1][3] This interaction is similar to the mechanism of action of gabapentinoid drugs like gabapentin and pregabalin.[1][3]
Binding Affinity
Quantitative binding assays have determined the equilibrium dissociation constant (Ki) of (S)-3-Amino-4-phenylbutyric acid for the α2-δ subunit of VDCCs.
| Ligand | Target | Ki (µM) | Reference |
| (S)-3-Amino-4-phenylbutyric acid | α2-δ subunit of VDCC | 39 | [1][3] |
| (R)-3-Amino-4-phenylbutyric acid | α2-δ subunit of VDCC | 23 | [1][3] |
| Gabapentin | α2-δ subunit of VDCC | 0.05 | [1][3] |
Experimental Protocols
Enantioselective Synthesis of this compound
A common strategy for the enantioselective synthesis of (S)-3-Amino-4-phenylbutyric acid involves the asymmetric Michael addition of a nucleophile to a prochiral acceptor. One such method utilizes a chiral thiourea organocatalyst derived from (R,R)-1,2-diphenylethylenediamine to catalyze the addition of malonates to nitrostyrene, followed by a series of transformations.
Materials:
-
trans-β-nitrostyrene
-
S,S'-diphenyldithiomalonate
-
Cinchona alkaloid-derived thiourea catalyst
-
Sodium borohydride (NaBH4)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., dichloromethane, methanol)
Procedure:
-
Asymmetric Michael Addition: To a solution of trans-β-nitrostyrene in dichloromethane, add S,S'-diphenyldithiomalonate and the cinchona alkaloid-derived thiourea catalyst. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Purify the resulting Michael adduct by column chromatography on silica gel.
-
Reduction and Cyclization: Reduce the nitro group of the purified adduct using a reducing agent such as sodium borohydride in methanol. This is followed by in situ cyclization to form the corresponding lactam.
-
Hydrolysis: Hydrolyze the lactam by refluxing with concentrated hydrochloric acid.
-
Isolation: After cooling, the product, this compound, will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[2]
In Vitro Receptor Binding Assay for α2-δ Subunit of VDCCs
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the α2-δ subunit of VDCCs using rat brain membrane preparations and radiolabeled gabapentin ([³H]-gabapentin).
Materials:
-
Rat brain membranes (prepared from cerebral cortex)
-
[³H]-gabapentin (radioligand)
-
This compound (test compound)
-
Unlabeled gabapentin (for determining non-specific binding)
-
Binding buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.
-
Assay Setup: In a 96-well plate, add the rat brain membranes, a fixed concentration of [³H]-gabapentin, and varying concentrations of this compound. For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled gabapentin.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[1][3]
In Vivo Analgesic Activity Assessment: Formalin-Induced Paw-Licking Test
This protocol assesses the anti-nociceptive effects of this compound in a model of inflammatory pain in rodents.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
-
This compound
-
Vehicle (e.g., saline)
-
Formalin solution (e.g., 5% in saline)
-
Observation chambers with mirrors
Procedure:
-
Acclimation: Acclimate the animals to the experimental room and observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses.
-
Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes), inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the animal back into the observation chamber and record the total time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
Data Analysis: Compare the paw-licking time between the drug-treated groups and the vehicle-treated group for both phases using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking time in the treated groups indicates an analgesic effect.[1]
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
While (S)-3-Amino-4-phenylbutyric acid has low affinity for the GABA-B receptor, understanding this pathway is crucial for contextualizing the pharmacology of its racemate and (R)-enantiomer. Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, leading to an overall inhibitory effect on neuronal excitability.
Caption: GABA-B Receptor Downstream Signaling Cascade.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound presents a compelling pharmacological profile distinct from its (R)-enantiomer. Its primary interaction with the α2-δ subunit of voltage-dependent calcium channels suggests its potential as a modulator of neuronal excitability through a mechanism independent of the GABAergic system. This technical guide provides foundational information and detailed protocols to facilitate further research into the synthesis, characterization, and potential therapeutic applications of this specific enantiomer. The provided experimental designs and pathway diagrams serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Profile of (S)-3-Amino-4-phenylbutyric acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-phenylbutyric acid hydrochloride, the (S)-enantiomer of phenibut, is a compound of significant interest in neuroscience and pharmacology. While its racemate, phenibut, has been studied for its anxiolytic and nootropic effects, a detailed understanding of the pharmacokinetic profile of the individual enantiomers is crucial for targeted drug development and a comprehensive understanding of its mechanism of action. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics of this compound, including available quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway.
It is important to note that the majority of publicly available pharmacokinetic data pertains to racemic phenibut. The pharmacological activity is primarily attributed to the (R)-enantiomer, which is a potent agonist at the GABA-B receptor. The (S)-enantiomer is considered to be inactive or significantly less active at this receptor[1][2]. This guide will present the available data for the racemate while clearly indicating the existing knowledge gaps regarding the specific pharmacokinetics of the (S)-enantiomer.
Pharmacokinetic Data
Currently, there is a significant lack of specific pharmacokinetic data for the (S)-enantiomer of 3-Amino-4-phenylbutyric acid hydrochloride in humans. The available data is for the racemic mixture, known as phenibut.
| Parameter | Value | Species | Dose | Notes | Reference |
| Elimination Half-life (t½) | 5.3 hours | Human | 250 mg (oral) | Data for racemic phenibut. | [3][4] |
| Bioavailability | ≥63% | Human | 250 mg (oral) | Data for racemic phenibut. | |
| Excretion | 63% unchanged in urine | Human | 250 mg (oral) | Data for racemic phenibut. | [3] |
| Cmax | Not Available | - | - | Specific data for the (S)-enantiomer is not available. | - |
| Tmax | Not Available | - | - | Specific data for the (S)-enantiomer is not available. | - |
| AUC | Not Available | - | - | Specific data for the (S)-enantiomer is not available. | - |
Experimental Protocols
A detailed experimental protocol for a stereoselective pharmacokinetic study of this compound is not explicitly available in the literature. However, based on established methodologies for pharmacokinetic analysis of similar compounds and analytical techniques described for racemic phenibut, a representative protocol can be outlined.
Study Design
A single-dose, open-label, two-period crossover study would be appropriate to determine the pharmacokinetic profile of this compound.
-
Subjects: Healthy adult volunteers, with written informed consent.
-
Treatment: A single oral dose of this compound.
-
Washout Period: A washout period of at least seven times the expected half-life of the compound would be observed between study periods.
Blood Sampling
Serial blood samples would be collected at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose. Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Enantioselective LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used for the enantioselective quantification of (S)-3-Amino-4-phenylbutyric acid in human plasma.
-
Sample Preparation: Protein precipitation of plasma samples would be performed using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation: A chiral stationary phase column would be used to separate the (S)- and (R)-enantiomers. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a specific pH.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for each enantiomer would be monitored to ensure selectivity and sensitivity.
-
Quantification: A calibration curve would be constructed using known concentrations of the (S)-enantiomer and an appropriate internal standard.
A published LC-MS/MS method for the quantification of racemic phenibut in human plasma utilizes a Luna 5 μm C18 analytical column with a mobile phase consisting of 10 mM ammonium acetate and 0.1% acetic acid in a water/methanol gradient[5][6]. For enantioselective analysis, a chiral column would be substituted.
Signaling Pathway and Experimental Workflow
GABA-B Receptor Signaling Pathway
(S)-3-Amino-4-phenylbutyric acid's primary molecular target (though with much lower affinity than the R-enantiomer) is the GABA-B receptor, a G-protein coupled receptor. Its activation leads to a cascade of intracellular events that ultimately result in neuronal inhibition.
Caption: GABA-B receptor signaling cascade initiated by (S)-3-Amino-4-phenylbutyric acid.
Pharmacokinetic Study Workflow
The following diagram illustrates the logical flow of a clinical pharmacokinetic study for this compound.
Caption: Workflow of a clinical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of this compound remains largely uncharacterized, with most available data pertaining to the racemic mixture. This technical guide highlights the critical need for stereoselective pharmacokinetic studies to accurately determine the absorption, distribution, metabolism, and excretion of the (S)-enantiomer. The provided experimental protocol outlines a robust methodology for conducting such a study, and the signaling pathway diagram offers a visual representation of its primary mechanism of action. Further research in this area is essential for a complete understanding of the pharmacological properties of (S)-3-Amino-4-phenylbutyric acid and to inform future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 4. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Receptor Binding Profile of (S)-3-Amino-4-phenylbutyric acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding profile of (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its interactions with key neurological targets. This document summarizes quantitative binding data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways.
Core Pharmacological Characteristics
(S)-3-Amino-4-phenylbutyric acid is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more effectively than GABA itself. Phenibut is a chiral molecule, existing as (R)- and (S)-enantiomers. The racemic mixture is often used, but the individual enantiomers exhibit distinct pharmacological properties.
The primary mechanisms of action for phenibut are agonism at the GABA-B receptor and modulation of voltage-gated calcium channels through binding to the α2δ subunit.
Quantitative Receptor Binding Data
The binding affinities of racemic phenibut and its enantiomers for its primary targets have been determined through radioligand binding assays. The data, presented as equilibrium dissociation constants (Ki), are summarized in the table below for easy comparison.
| Compound | Target | Radioligand | Preparation | Ki (μM) | Reference |
| Racemic Phenibut | GABA-B Receptor | [3H]CGP54626 | Rat brain membranes | 177 ± 2 | [1] |
| (R)-Phenibut | GABA-B Receptor | [3H]CGP54626 | Rat brain membranes | 92 ± 3 | [1] |
| (S)-Phenibut | GABA-B Receptor | [3H]CGP54626 | Rat brain membranes | >1000 (inactive) | [1] |
| Baclofen (reference) | GABA-B Receptor | [3H]CGP54626 | Rat brain membranes | 6.0 ± 1 | [1] |
| (R)-Phenibut | α2δ Subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 23 | [2] |
| (S)-Phenibut | α2δ Subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 39 | [2] |
| Baclofen (reference) | α2δ Subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 156 | [2] |
| Gabapentin (reference) | α2δ Subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 0.05 | [2] |
VDCC: Voltage-Dependent Calcium Channel
Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays cited in this guide.
GABA-B Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor using rat brain membranes.
1. Membrane Preparation:
-
Whole rat brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.
-
The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared rat brain membranes (a specific amount of protein), the radioligand ([3H]CGP54626, a selective GABA-B antagonist), and the test compound at various concentrations.
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known GABA-B agonist or antagonist (e.g., unlabeled baclofen or GABA) to saturate the receptors.
-
The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
α2δ Subunit of Voltage-Dependent Calcium Channel Binding Assay
This protocol outlines a competitive radioligand binding assay to measure the affinity of test compounds for the α2δ subunit of voltage-dependent calcium channels.
1. Membrane Preparation:
-
The protocol for membrane preparation is similar to that described for the GABA-B receptor binding assay, typically using rat cerebral cortex.
2. Binding Assay:
-
The assay is conducted in a similar manner to the GABA-B assay.
-
The radioligand used is typically [3H]gabapentin or [3H]pregabalin, which bind with high affinity to the α2δ subunit.
-
Varying concentrations of the test compound are incubated with the brain membranes and the radioligand.
-
Total and non-specific binding are determined as described previously, with a high concentration of unlabeled gabapentin or pregabalin used to define non-specific binding.
-
The mixture is incubated to equilibrium (e.g., 30-60 minutes at room temperature).
3. Separation and Quantification:
-
The separation of bound and free radioligand and the quantification of radioactivity are performed using the same rapid filtration and liquid scintillation counting methods described above.
4. Data Analysis:
-
The IC50 and Ki values are calculated using the same principles of non-linear regression and the Cheng-Prusoff equation as for the GABA-B receptor assay.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated through its interaction with GABA-B receptors and the α2δ subunit of voltage-gated calcium channels.
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects. Upon activation by an agonist like the (R)-enantiomer of phenibut, the receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade with two main effector pathways:
-
Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream proteins, including protein kinase A (PKA).
-
Modulation of Ion Channels: The βγ-subunit of the G-protein directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This makes it more difficult for the neuron to fire an action potential. Additionally, the βγ-subunit inhibits the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequently decreasing neurotransmitter release from the presynaptic terminal.
References
(S)-3-Amino-4-phenylbutyric Acid Hydrochloride: A Comprehensive Technical Review of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-4-phenylbutyric acid hydrochloride, the (S)-enantiomer of the neuropsychotropic agent phenibut, presents a distinct pharmacological profile. While racemic phenibut is known to exert its effects through agonism at the γ-aminobutyric acid (GABA) type B (GABA-B) receptor and modulation of voltage-gated calcium channels (VGCCs), evidence strongly indicates that the biological activity is not equally distributed between its stereoisomers. This technical guide provides an in-depth analysis of the biological activity of the (S)-enantiomer, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to offer a comprehensive resource for researchers and drug development professionals. The data presented herein demonstrates that this compound possesses negligible activity at the GABA-B receptor, with its primary interaction being with the α2δ subunit of VGCCs.
Introduction
Phenibut, or 3-phenyl-4-aminobutyric acid, is a derivative of the inhibitory neurotransmitter GABA, distinguished by the addition of a phenyl ring at the β-position, which facilitates its passage across the blood-brain barrier.[1] It is used clinically in some countries for its anxiolytic and nootropic effects.[2][3] As a chiral molecule, phenibut exists as (R)- and (S)-enantiomers. It is crucial for pharmacological and drug development purposes to understand the distinct biological activities of each enantiomer. This document focuses specifically on the biological activity of the hydrochloride salt of the (S)-enantiomer.
Primary Molecular Targets and Mechanism of Action
The biological activity of this compound is primarily characterized by its interaction with the α2δ subunit of voltage-gated calcium channels. In stark contrast to its (R)-counterpart, it displays minimal to no affinity for the GABA-B receptor.
Interaction with Voltage-Gated Calcium Channels (VGCCs)
This compound acts as a ligand for the α2δ auxiliary subunit of VGCCs, a mechanism it shares with gabapentinoid drugs like gabapentin and pregabalin.[4][5] This interaction is believed to modulate calcium influx and subsequently reduce neurotransmitter release.
Activity at the GABA-B Receptor
Multiple studies have demonstrated that the pharmacological activity of racemic phenibut at the GABA-B receptor is almost exclusively attributable to the (R)-enantiomer.[6] The (S)-enantiomer does not significantly bind to GABA-B receptors and is considered inactive at this target.[4][7] In vivo pharmacological tests have shown (S)-phenibut to be inactive in doses up to 500 mg/kg.[6][8]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data regarding the binding affinities of this compound and related compounds at its primary molecular targets.
Table 1: Binding Affinity for the α2δ Subunit of Voltage-Dependent Calcium Channels
| Compound | Enantiomer | Target | Ki (μM) | Reference |
| Phenibut | (S) | α2δ subunit | 39 | [4] |
| Phenibut | (R) | α2δ subunit | 23 | [4] |
| Gabapentin | - | α2δ subunit | 0.05 | [4] |
| Baclofen | - | α2δ subunit | 156 | [4] |
Table 2: Binding Affinity for the GABA-B Receptor
| Compound | Enantiomer | Receptor | Affinity Constant (μM) | Reference |
| Phenibut | (S) | GABA-B | Inactive/Does not bind | [4][7] |
| Phenibut | (R) | GABA-B | 92 ± 3 | [6] |
| Phenibut | Racemic | GABA-B | 177 ± 2 | [6] |
| Baclofen | - | GABA-B | 6.0 ± 1 | [6] |
Signaling Pathways and Molecular Mechanisms
Modulation of Voltage-Gated Calcium Channels
The binding of this compound to the α2δ subunit of VGCCs is thought to interfere with the trafficking of these channels to the presynaptic membrane, leading to a reduction in the density of functional calcium channels. This results in decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters.
Caption: Modulation of voltage-gated calcium channels by (S)-phenibut.
GABA-B Receptor Signaling Pathway (Reference for (R)-enantiomer)
For comparative purposes, the signaling pathway for the GABA-B receptor, the primary target of the active (R)-enantiomer, is depicted below. Agonist binding to the heterodimeric GABA-B receptor (composed of GABA-B1 and GABA-B2 subunits) activates associated Gi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the modulation of ion channels, specifically the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of VGCCs, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[9][10]
Caption: Simplified GABA-B receptor signaling cascade.
Experimental Protocols
The following sections outline the general methodologies employed to determine the biological activity of compounds like this compound.
Radioligand Binding Assay for α2δ Subunit of VGCCs
This assay quantifies the affinity of a test compound for the α2δ subunit by measuring the displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α2δ subunit.
Materials:
-
Rat brain membrane preparations (source of α2δ subunits)
-
Radiolabeled gabapentinoid (e.g., [³H]gabapentin)
-
This compound (test compound)
-
Unlabeled gabapentin (for non-specific binding determination)
-
Binding buffer (e.g., Tris-HCl)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction containing the α2δ subunits. Wash the membranes multiple times to remove endogenous ligands.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]gabapentin, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Radioligand Binding Assay for GABA-B Receptors
A similar protocol is used to assess binding to GABA-B receptors, with modifications in the choice of radioligand and displacing agent.
Objective: To determine the affinity constant of a test compound for the GABA-B receptor.
Materials:
-
Rat brain membranes
-
Radiolabeled GABA-B antagonist (e.g., [³H]CGP54626)[6]
-
This compound (test compound)
-
Unlabeled GABA or baclofen (for non-specific binding)
-
Binding buffer
Procedure: The procedure follows the same principles as the α2δ binding assay, with the substitution of the appropriate radioligand and competing compounds for the GABA-B receptor.
In Vivo Pharmacological Effects
Consistent with its lack of affinity for the GABA-B receptor, this compound has been found to be largely inactive in animal models assessing typical GABA-B agonist effects, such as alterations in locomotor activity and antidepressant-like effects, at doses up to 500 mg/kg.[6][8] However, both (R)- and (S)-phenibut have demonstrated the ability to alleviate mechanical and thermal allodynia in models of neuropathic pain, an effect likely mediated by their interaction with the α2δ subunit of VGCCs.[4]
Discussion and Conclusion
The biological activity of this compound is markedly different from its (R)-enantiomer and the racemic mixture. Its primary and perhaps sole significant molecular interaction is with the α2δ subunit of voltage-gated calcium channels, where it exhibits a moderate binding affinity. Its lack of activity at the GABA-B receptor, the principal target for the anxiolytic and sedative effects of racemic phenibut, indicates that the (S)-enantiomer does not contribute to these hallmark effects.
For drug development professionals, this stereospecificity is of paramount importance. The isolation of the (S)-enantiomer may offer a therapeutic agent with a pharmacological profile distinct from racemic phenibut, potentially with a different side-effect profile. Its activity as a gabapentinoid suggests potential applications in the management of neuropathic pain and other conditions where this mechanism is relevant, without the GABA-B mediated sedative and muscle relaxant effects of the (R)-enantiomer.
Further research is warranted to fully elucidate the in vivo effects of pure this compound and to explore its therapeutic potential as a selective α2δ ligand. This technical guide provides a foundational understanding of its biological activity based on current scientific literature, serving as a valuable resource for guiding future research and development efforts.
References
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Psychosis Associated with Phenibut Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride. Due to the limited availability of specific data for the (S)-enantiomer, this document primarily presents data for the racemic mixture, phenibut hydrochloride (CAS 3060-41-1), which serves as a close surrogate for solubility considerations in research and early-phase drug development. The principles and methodologies described herein are directly applicable to the study of the pure (S)-enantiomer.
Core Topic: Solubility Profile
This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA).[1] As a hydrochloride salt of an amino acid, its solubility is significantly influenced by the polarity of the solvent and the pH of aqueous media. The presence of both a charged amino group and a carboxylic acid moiety, along with a phenyl ring, imparts a degree of solubility in both aqueous and some organic solvents. The hydrochloride form generally enhances aqueous solubility and stability compared to the free base.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for phenibut hydrochloride, the racemic form of 3-Amino-4-phenylbutyric acid hydrochloride. It is critical to note that these values are for the racemate and should be used as an estimate for the (S)-enantiomer.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water (H₂O) | 100 | 463.65 | Ultrasonic assistance may be needed.[2] |
| Dimethyl Sulfoxide (DMSO) | 100 | 463.65 | Ultrasonic assistance may be needed.[2] |
| Dimethylformamide (DMF) | 25 | ~115.91 | Data from Cayman Chemical (2016).[3][4][5] |
| Ethanol | 14 | ~64.91 | Data from Cayman Chemical (2016).[3][4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | ~46.36 | Data from Cayman Chemical (2016).[3][4][5] |
Note: The molar concentration was calculated using the molecular weight of the hydrochloride salt (215.68 g/mol ).
Experimental Protocols
A standardized and reliable method for determining the thermodynamic solubility of an active pharmaceutical ingredient (API) is the shake-flask method. This method is recommended by major regulatory bodies, including the World Health Organization (WHO).[6]
Shake-Flask Method for Thermodynamic Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound.
1. Materials and Equipment:
-
This compound powder
-
Selected solvents (e.g., Water, Ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter (for aqueous solutions)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[6] Agitation should be sufficient to keep the solid suspended without forming a vortex.[6]
-
Equilibrate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach a state of thermodynamic equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Dilute the filtrate with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the dissolved compound in the samples by comparing their analytical response to the calibration curve.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow of the Shake-Flask Solubility Determination Method.
Mechanism of Action: GABA-B Receptor Agonism
This compound primarily acts as a GABA-B receptor agonist. This interaction does not involve a complex downstream signaling cascade but rather a direct modulatory effect on neuronal excitability. The binding of the compound to GABA-B receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal firing.
References
Methodological & Application
Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuroscience and pharmacology.[1] Its ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, primarily through the modulation of GABAergic systems.[2] These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of the (S)-enantiomer, which is reported to be the more active form. Detailed experimental protocols for its asymmetric synthesis, characterization, and evaluation of its anxiolytic properties are presented.
Chemical and Physical Properties
This compound is a white crystalline powder that is soluble in water.[3] The hydrochloride salt form enhances its stability and solubility.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |
| Molecular Weight | 215.68 g/mol | [1] |
| CAS Number | 26250-87-3 ((S)-enantiomer) | [4] |
| IUPAC Name | (3S)-3-amino-4-phenylbutanoic acid hydrochloride | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% | [6] |
Mechanism of Action: GABA-B Receptor Agonism
(S)-3-Amino-4-phenylbutyric acid primarily functions as a selective agonist at the GABA-B receptor.[2][7] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[2][3] Upon activation by an agonist like (S)-3-Amino-4-phenylbutyric acid, the receptor initiates a signaling cascade through its associated Gαi/o proteins.[3]
This activation leads to:
-
Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium ion efflux and hyperpolarization of the postsynaptic neuron.[3][8]
-
Inhibition of voltage-gated calcium channels (CaV) , which presynaptically reduces the release of neurotransmitters.[3]
These actions collectively contribute to a reduction in neuronal excitability, which is the basis for the compound's anxiolytic and other central nervous system effects.[2]
Caption: GABA-B Receptor Signaling Pathway.
Experimental Protocols
Asymmetric Synthesis of this compound
This protocol describes a potential asymmetric synthesis route adapted from principles of chiral amine synthesis.
Caption: Asymmetric Synthesis Workflow.
Materials:
-
4-phenyl-3-oxobutanoic acid
-
(S)-α-methylbenzylamine (chiral auxiliary)
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Amination:
-
Dissolve 4-phenyl-3-oxobutanoic acid and (S)-α-methylbenzylamine in methanol.
-
Cool the mixture to 0°C and slowly add sodium borohydride.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Hydrogenolysis:
-
Dissolve the product from the previous step in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture at 50 psi of H₂ for 24 hours.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
-
Purification:
-
Purify the resulting (S)-3-amino-4-phenylbutanoic acid by flash chromatography on silica gel using a DCM/MeOH gradient.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free amine in a minimal amount of methanol.
-
Add a stoichiometric amount of concentrated HCl dropwise while stirring.
-
Induce precipitation by adding diethyl ether.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Expected Yield: ~60-70%
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, D₂O): δ 7.40-7.20 (m, 5H, Ar-H), 3.60-3.50 (m, 1H, CH-N), 3.20-3.00 (m, 2H, CH₂-Ar), 2.80-2.60 (m, 2H, CH₂-COOH).
-
¹³C NMR (100 MHz, D₂O): δ 175.0 (C=O), 138.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 50.0 (CH-N), 40.0 (CH₂-Ar), 38.0 (CH₂-COOH).
2. Mass Spectrometry (MS):
-
LC-MS (ESI+): Calculated for C₁₀H₁₄NO₂ [M+H]⁺: 180.10, Found: 180.10.
3. Infrared (IR) Spectroscopy:
-
IR (KBr, cm⁻¹): 3400-2800 (broad, O-H, N-H), 1710 (C=O), 1600, 1495 (aromatic C=C).
4. Chiral High-Performance Liquid Chromatography (HPLC):
-
To determine the enantiomeric excess (e.e.), chiral HPLC is employed.
-
Column: A suitable chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP).[9]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive (e.g., formic acid).[9]
-
The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.
In Vivo Evaluation of Anxiolytic Activity
The elevated plus-maze (EPM) test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10]
Animals:
-
Male Swiss albino mice (25-30 g).
-
Animals should be housed in groups with a 12-hour light/dark cycle and have free access to food and water.[10]
Drug Administration:
-
This compound is dissolved in saline.
-
Administer the compound intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the test.
-
A vehicle control group (saline) and a positive control group (e.g., diazepam, 1 mg/kg) should be included.[10]
Elevated Plus-Maze Apparatus:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated above the floor.[10]
Procedure:
-
Place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
Data Analysis:
-
Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.
-
Percentage of time spent in open arms: (Time in open arms / Total time) x 100.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Statistical analysis is performed using ANOVA followed by a post-hoc test.
Applications in Drug Development
This compound serves as a valuable pharmacological tool for studying the GABAergic system. Its anxiolytic and potential nootropic properties make it a lead compound for the development of novel therapeutics for anxiety disorders, stress-related conditions, and cognitive enhancement.[11] Further research into its derivatives and formulations may lead to the development of drugs with improved efficacy and safety profiles.
References
- 1. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Anxiolytic activity of Nymphaea alba Linn. in mice as experimental models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride | Chemsrc [chemsrc.com]
Application Notes and Protocols: (S)-3-Amino-4-phenylbutyric acid hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of interest for its potential therapeutic applications.[1] It is the (S)-enantiomer of phenibut, a compound known for its anxiolytic and nootropic effects.[2] In the context of cell culture, this molecule serves as a valuable tool for investigating various cellular processes, including cell proliferation, apoptosis, and neuroprotection.
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, detailed experimental protocols, and a summary of its observed effects on different cell lines.
Mechanism of Action
This compound exerts its effects on cells through a dual mechanism of action, primarily by interacting with the α2-δ subunit of voltage-dependent calcium channels (VDCCs). While the racemic mixture and the (R)-enantiomer of phenibut also act as agonists of the GABA-B receptor, the (S)-enantiomer has a significantly lower affinity for this receptor. Both the (R) and (S)-enantiomers, however, bind to the α2-δ subunit of VDCCs.[3]
1. Interaction with the α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs): The α2-δ subunit is an auxiliary protein that modulates the trafficking and function of high-voltage-activated calcium channels. By binding to this subunit, this compound can influence calcium influx into the cell, which in turn affects a multitude of downstream signaling pathways involved in processes like neurotransmitter release, gene expression, and cell survival.[4][5]
2. GABA-B Receptor Agonism (less significant for the S-enantiomer): The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, resulting in a hyperpolarization of the cell membrane and a general inhibitory effect on neuronal activity. While the (R)-enantiomer is a potent GABA-B agonist, the (S)-enantiomer's activity at this receptor is considerably weaker.[2][6]
Data Presentation
The following tables summarize the available quantitative data on the effects of phenylbutyrate (the class of compounds to which (S)-3-Amino-4-phenylbutyric acid belongs) in various cell culture models. It is important to note that much of the existing literature has studied the racemic mixture or the related compound, 4-phenylbutyric acid. Data specifically for the (S)-enantiomer is limited.
Table 1: Effects on Cancer Cell Lines
| Cell Line | Compound | Concentration | Effect | Reference |
| LNCaP (Prostate Cancer) | Phenylbutyrate | 2.5 mM | Inhibition of cell proliferation, induction of apoptosis, and G1-phase cell cycle arrest. | [7] |
| LuCaP 23.1 (Prostate Cancer Xenograft) | Phenylbutyrate | 2.5 mM | Induction of apoptosis after 3 days of treatment. | [7] |
| Human Prostate Cancer Cell Lines | Phenylbutyrate | Not specified | Causes 50-60% of cells to undergo apoptosis. | [8] |
Table 2: Neuroprotective Effects
| Cell Line | Model | Compound | Concentration | Effect | Reference |
| SH-SY5Y (Neuroblastoma) | Glutamate-induced excitotoxicity | Phenibut | 1 mM | Inhibition of glutamate-induced apoptosis. | [9] |
| SH-SY5Y (Neuroblastoma) | Glutamate-induced excitotoxicity | Phenibut | 20 mM Glutamate + 1 mM Phenibut | Similar cell viability to control (no glutamate or phenibut). | [9] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the effect of this compound on the viability of adherent cell lines (e.g., LNCaP, SH-SY5Y).
Materials:
-
This compound
-
Target cell line (e.g., LNCaP or SH-SY5Y)
-
Complete growth medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis using Annexin V-FITC/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound in a cell line of interest.
Materials:
-
This compound
-
Target cell line
-
Complete growth medium
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only Propidium Iodide) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Mandatory Visualization
Caption: Workflow for assessing cell viability and apoptosis.
Caption: Interaction with the α2-δ subunit of VDCCs.
Caption: GABA-B receptor signaling pathway.
References
- 1. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assessing Phenibut’s Inhibition of Glutamate Induced Apoptosis in SHSY5Y cells, an in Vitro Model for Traumatic Brain Injury | Midwestern Journal of Undergraduate Sciences [journals.ku.edu]
- 5. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of (S)-3-Amino-4-phenylbutyric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a compound of interest for its potential neuromodulatory effects. The addition of a phenyl ring allows it to cross the blood-brain barrier more readily than GABA itself. Its primary mechanism of action is as a GABA-B receptor agonist, with a secondary action on the α2-δ subunit of voltage-dependent calcium channels. This compound has demonstrated anxiolytic (anxiety-reducing) and nootropic (cognition-enhancing) properties in preclinical studies.[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, along with a summary of its pharmacological properties and key experimental data.
Data Presentation
Pharmacological and Toxicological Profile
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Intraperitoneal (i.p.) | 900 mg/kg | [3] |
| LD50 | Rat | Intraperitoneal (i.p.) | 700 mg/kg | [3] |
| Elimination Half-life (t½) | Human | Oral | 5.3 hours (at 250 mg) | [4] |
| Excretion | Human | Oral | ~63% excreted unchanged in urine |
In Vivo Efficacy: Anxiolytic and Nootropic Effects
| Animal Model | Behavioral Test | Dosing Regimen | Key Findings | Reference |
| Rodents | Elevated Plus Maze | 10-25 mg/kg i.p. | Demonstrated tranquilizing and anxiolytic effects. | [1] |
| Mice | Passive Avoidance Test | 5 and 10 mg/kg i.p. | Significantly higher latency times, indicating improved memory. | [1] |
| Mice | Social Interaction Test | 10-50 mg/kg i.p. | Did not increase the duration or rate of contact between paired mice. | [1] |
| Rats | Transcallosal Potential Amplitude | 25 mg/kg i.p. (single dose) | Increased transcallosal response amplitude, suggesting improved interhemispheric transmission. |
Experimental Protocols
Preparation of Dosing Solutions
This compound is soluble in aqueous solutions. For in vivo administration, sterile saline (0.9% NaCl) is a commonly used vehicle.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex the solution until the powder is completely dissolved.
-
For intravenous or intraperitoneal injections, sterile filter the solution using a 0.22 µm syringe filter to ensure sterility.
-
Store the prepared solution at 2-8°C and protect it from light. It is recommended to use freshly prepared solutions.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared dosing solution of this compound
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse on the day of the experiment to accurately calculate the injection volume.
-
-
Dose Calculation:
-
The volume to be injected should not exceed 10 mL/kg of body weight.
-
Example Calculation: For a 25 g mouse and a target dose of 10 mg/kg, with a solution concentration of 1 mg/mL:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection Volume = 0.25 mg / 1 mg/mL = 0.25 mL
-
-
-
Injection Procedure:
-
Restrain the mouse firmly by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the calculated volume.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage in Rats
Materials:
-
Prepared dosing solution of this compound
-
Sterile syringes
-
Flexible or stainless steel gavage needles (16-18 gauge for adult rats)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the housing conditions and handling for several days before the gavage procedure.
-
Weigh each rat on the day of the experiment.
-
-
Dose Calculation:
-
The maximum recommended gavage volume for rats is 10-20 mL/kg.[5]
-
Calculate the required volume based on the animal's weight and the concentration of the dosing solution.
-
-
Gavage Procedure:
-
Gently restrain the rat. One common method is to hold the rat in one hand with the thumb and forefinger on either side of the head to control head movement.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle if necessary.[6]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow the needle as it passes into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the solution.
-
After administration, gently remove the needle in the same path it was inserted.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing.[7]
-
Mandatory Visualizations
Caption: GABA-B Receptor Signaling Pathway.[4][8][9][10][11]
Caption: General In Vivo Experimental Workflow.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. aniphy.fr [aniphy.fr]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-phenylbutyric acid hydrochloride is the hydrochloride salt of the (S)-enantiomer of phenibut. While racemic phenibut and its (R)-enantiomer are primarily known for their agonist activity at the GABA-B receptor, the (S)-enantiomer displays a distinct pharmacological profile. It has a low affinity for the GABA-B receptor and is largely considered inactive at this site. Instead, (S)-phenibut primarily acts as a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[1] This interaction suggests potential therapeutic applications in conditions where gabapentinoids are effective, such as neuropathic pain and anxiety disorders.
These application notes provide a summary of the known effects of this compound in rodent models and detailed protocols for investigating its potential therapeutic efficacy in models of neuropathic pain, anxiety, and depression.
Mechanism of Action: α2-δ Subunit of Voltage-Dependent Calcium Channels
This compound exerts its effects by binding to the α2-δ subunit of VDCCs. This subunit is an auxiliary protein that modulates the trafficking and function of the primary channel-forming α1 subunit. In pathological conditions such as neuropathic pain, the expression of the α2-δ subunit is upregulated in primary sensory neurons.
By binding to the α2-δ subunit, this compound is hypothesized to:
-
Reduce the trafficking of VDCCs to the presynaptic terminal.
-
Decrease calcium influx into the presynaptic neuron upon depolarization.
-
Inhibit the release of excitatory neurotransmitters , such as glutamate and substance P, in the spinal cord and brain.
This reduction in neuronal hyperexcitability is believed to underlie its potential analgesic and anxiolytic effects.
References
Application Notes and Protocols for the Quantification of (S)-3-Amino-4-phenylbutyric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of interest in neuroscience and pharmaceutical development. Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Additionally, a specific method for chiral separation is detailed to ensure the selective quantification of the (S)-enantiomer.
Analytical Methods Overview
Several analytical methods can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique. When coupled with UV detection, it offers a cost-effective method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling with a mass spectrometry (MS) detector is preferred.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and structural information. However, due to the low volatility and thermal lability of this compound, derivatization is necessary prior to analysis to prevent thermal degradation and cyclization to 4-phenyl-2-pyrrolidinone.[1]
-
UV-Vis Spectrophotometry: This is a simple and rapid method suitable for the quantification of the pure substance or in simple formulations. It relies on the absorbance of ultraviolet light by the phenyl group in the molecule.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This method is essential for separating and quantifying the individual enantiomers of 3-Amino-4-phenylbutyric acid, which is crucial as the biological activity often resides in one specific enantiomer.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 1 - 200 µg/mL | ~0.5 µg/mL | ~1.5 µg/mL | 98 - 102% | < 2% |
| HPLC-MS/MS | 0.5 - 50 ng/mL | 0.002 µg/mL | 0.22 - 0.40 µg/mL | 97 - 103% | < 5% |
| GC-MS (with derivatization) | 10 - 500 ng/mL | ~1 ng/mL | ~5 ng/mL | 95 - 105% | < 10% |
| UV-Vis Spectrophotometry | 5 - 25 µg/mL | ~0.59 µg/mL | ~1.80 µg/mL | 97 - 103% | < 2% |
| Chiral HPLC-UV | 1 - 100 µg/mL | ~0.3 µg/mL | ~1 µg/mL | 98 - 102% | < 2% |
Experimental Protocols
Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)
This method is designed for the specific quantification of the (S)-enantiomer of 3-Amino-4-phenylbutyric acid hydrochloride.
Protocol:
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® IA).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A typical starting condition is n-hexane:isopropanol (90:10, v/v). To improve peak shape for this amino acid, a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solutions: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the (S)-enantiomer against the corresponding concentration of the standard solutions.
-
Determine the concentration of the (S)-enantiomer in the sample solutions by interpolating their peak areas on the calibration curve.
-
Caption: Chiral HPLC-UV Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of total 3-Amino-4-phenylbutyric acid hydrochloride in bulk drug and simple formulations.
Protocol:
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An ion-pair chromatography method can be effective.[2] A typical mobile phase would be a buffered aqueous solution with an organic modifier. For example, a solution of sodium heptanesulfonate in water, adjusted to an acidic pH (e.g., pH 2.4 with phosphoric acid), with acetonitrile as the organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Prepare calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.
-
Sample Solutions: Dissolve the sample in the mobile phase to obtain a concentration within the calibration range and filter through a 0.45 µm filter.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of the analyte in the samples from the calibration curve.
-
Caption: HPLC-UV Quantification Workflow
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma or urine.
Protocol:
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 2.0 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a product ion. For phenibut, a common transition is m/z 180.1 -> 163.1.
-
Internal Standard: A stable isotope-labeled analog of the analyte is recommended for best accuracy.
-
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase for injection.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration in the samples from the calibration curve.
-
Caption: HPLC-MS/MS Bioanalytical Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method requires derivatization to make the analyte volatile and thermally stable.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
The primary amine and carboxylic acid groups of this compound must be derivatized. A common approach is silylation.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Procedure: Evaporate the sample extract to dryness. Add the derivatization reagent and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: A lower temperature (e.g., 200°C) is recommended to minimize thermal degradation of any underivatized compound.[1]
-
Oven Temperature Program: A programmed temperature ramp to separate the derivatized analyte from other components.
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Sample Preparation:
-
Similar to HPLC-MS/MS, an extraction step is required for biological samples.
-
The extracted and dried sample is then subjected to derivatization.
-
-
Data Analysis:
-
Quantification is based on the peak area of a characteristic ion of the derivatized analyte, typically normalized to an internal standard.
-
Caption: GC-MS with Derivatization Workflow
UV-Vis Spectrophotometry
This is a straightforward method for the quantification of the pure substance.
Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Method:
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the compound in 0.1 M HCl. Prepare a series of dilutions to create calibration standards (e.g., 5-25 µg/mL).
-
Sample Solutions: Accurately weigh the sample and dissolve it in 0.1 M HCl to a concentration within the calibration range.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the λmax using the solvent as a blank.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
-
Caption: UV-Vis Spectrophotometry Workflow
References
HPLC method for analyzing (S)-3-Amino-4-phenylbutyric acid hydrochloride
An HPLC Method for the Analysis of (S)-3-Amino-4-phenylbutyric acid hydrochloride
Application Note and Protocol
This document provides a detailed methodology for the analysis of this compound, a compound commonly known as phenibut, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for use by researchers, scientists, and drug development professionals for the purpose of quantification and chiral purity assessment.
Introduction
This compound is the pharmacologically active enantiomer of phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It exhibits anxiolytic and nootropic effects. Accurate and robust analytical methods are crucial for the quality control of raw materials, formulation development, and pharmacokinetic studies. This application note describes two HPLC methods: a reversed-phase method for the quantification of the total amount of 3-Amino-4-phenylbutyric acid hydrochloride and a chiral separation method to determine the enantiomeric purity of the (S)-isomer.
Part 1: Quantitative Analysis by Reversed-Phase HPLC
This method is suitable for determining the total concentration of 3-Amino-4-phenylbutyric acid hydrochloride in a sample.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, water, and ammonium acetate
2. Chromatographic Conditions
-
Mobile Phase: 20 mM Ammonium acetate in water:Acetonitrile (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation: Method Validation Summary
The following table summarizes the performance characteristics of the reversed-phase HPLC method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 8.0 µg/mL |
Part 2: Chiral Separation by HPLC
This method is designed to separate the (S) and (R)-enantiomers of 3-Amino-4-phenylbutyric acid hydrochloride to assess the enantiomeric purity of the (S)-isomer.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade methanol, ethanol, and acetic acid
2. Chromatographic Conditions
-
Mobile Phase: Methanol:Ethanol:Acetic Acid (50:50:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic 3-Amino-4-phenylbutyric acid hydrochloride and dissolve it in 10 mL of the mobile phase. This is used for system suitability to ensure the separation of the two enantiomers.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Inject the racemic standard to identify the retention times of the (S) and (R)-enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Data Presentation: Chiral Method Performance
| Parameter | Result |
| Resolution (Rs) | > 1.5 between enantiomers |
| Limit of Detection (LOD) for (R)-enantiomer | 0.1% of the (S)-enantiomer peak area |
| Limit of Quantification (LOQ) for (R)-enantiomer | 0.3% of the (S)-enantiomer peak area |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride and its Interaction with the GABA-B Receptor
Audience: Researchers, scientists, and drug development professionals.
Note: The topic of this document is "(S)-3-Amino-4-phenylbutyric acid hydrochloride as a GABA-B receptor agonist." However, scientific literature indicates that the GABA-B receptor agonist activity of racemic 3-amino-4-phenylbutyric acid hydrochloride (commonly known as Phenibut) resides primarily in the (R)-enantiomer, not the (S)-enantiomer. This document will therefore address the activity of both enantiomers to provide a comprehensive and accurate understanding.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two main classes of receptors: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of downstream signaling events resulting in neuronal inhibition. These receptors are implicated in a variety of physiological and pathological processes, making them attractive targets for drug development.
3-Amino-4-phenylbutyric acid hydrochloride, known as Phenibut, is a derivative of GABA that can cross the blood-brain barrier. It is used as a pharmaceutical for its anxiolytic and nootropic effects. Phenibut is a chiral molecule and exists as two enantiomers: (S)-3-Amino-4-phenylbutyric acid and (R)-3-Amino-4-phenylbutyric acid. While the user's topic specifies the (S)-enantiomer as a GABA-B receptor agonist, published research consistently demonstrates that the pharmacological activity at the GABA-B receptor is almost exclusively due to the (R)-enantiomer. The (S)-enantiomer is reported to be largely inactive at this receptor.
These application notes provide a summary of the available data on the interaction of Phenibut's enantiomers with the GABA-B receptor and detailed protocols for key experiments used to characterize GABA-B receptor agonists.
Data Presentation
The following tables summarize the quantitative data available for the enantiomers of 3-Amino-4-phenylbutyric acid hydrochloride (Phenibut) at the GABA-B receptor and its secondary target, the α2-δ subunit of voltage-dependent calcium channels (VDCC).
Table 1: Binding Affinity (Ki) of Phenibut Enantiomers at the GABA-B Receptor
| Compound | Radioligand | Tissue Source | Ki (µM) | Reference |
| (R)-Phenibut | [3H]CGP54626 | Rat brain membranes | 92 ± 3 | [1] |
| Racemic Phenibut | [3H]CGP54626 | Rat brain membranes | 177 ± 2 | [1] |
| (S)-Phenibut | [3H]CGP54626 | Rat brain membranes | Inactive | [1] |
Table 2: Functional Activity (EC50) of Racemic Phenibut at the GABA-B Receptor
| Compound | Assay Type | Cell/Tissue Type | EC50 (µM) | Reference |
| Racemic Phenibut | Patch-clamp recording (outward current density) | Mouse cerebellar Purkinje cells | 1362 |
Note: No specific EC50 values from functional assays such as GTPγS or cAMP for the individual enantiomers of Phenibut at the GABA-B receptor were found in the reviewed literature. The available data strongly suggests that the (S)-enantiomer is inactive.
Table 3: Binding Affinity (Ki) of Phenibut Enantiomers at the α2-δ Subunit of VDCCs
| Compound | Radioligand | Tissue Source | Ki (µM) |
| (R)-Phenibut | [3H]Gabapentin | Rat brain membranes | 23 |
| (S)-Phenibut | [3H]Gabapentin | Rat brain membranes | 39 |
Experimental Protocols
Detailed methodologies for key experiments to characterize a compound's activity at the GABA-B receptor are provided below.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the GABA-B receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride for the GABA-B receptor.
Materials:
-
Test compounds: (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride
-
Radioligand: [3H]CGP54626 (a high-affinity GABA-B antagonist)
-
Membrane preparation: Rat brain cortical membranes expressing GABA-B receptors
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Unlabeled GABA (1 mM) or Baclofen (100 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh binding buffer and repeat the centrifugation step three times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand ([3H]CGP54626 at a final concentration of 1-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled GABA or baclofen, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride in stimulating G-protein activation via the GABA-B receptor.
Materials:
-
Test compounds: (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride
-
Radioligand: [35S]GTPγS
-
Membrane preparation: CHO or HEK293 cells stably expressing human recombinant GABA-B1 and GABA-B2 subunits.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
GDP (Guanosine diphosphate)
-
GABA (as a positive control)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from cells expressing GABA-B receptors as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer containing varying concentrations of the test compound.
-
20 µL of membrane preparation (5-10 µg of protein).
-
10 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add 20 µL of [35S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Determine the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the dose-response curve using non-linear regression.
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of GABA-B receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride in inhibiting cAMP production.
Materials:
-
Test compounds: (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride
-
Cell line: CHO or HEK293 cells stably expressing human recombinant GABA-B1 and GABA-B2 subunits.
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with IBMX (final concentration 100-500 µM) for 15-30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for 15-20 minutes at 37°C.
-
Stimulation: Add forskolin (final concentration 1-10 µM) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration. Determine the EC50 and Emax values from the dose-response curve using non-linear regression.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade.
Experimental Workflow for GABA-B Agonist Characterization
Caption: Workflow for characterizing GABA-B receptor agonists.
Structure-Activity Relationship of Phenibut Enantiomers
Caption: Enantiomer activity at the GABA-B receptor.
References
Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-phenylbutyric acid hydrochloride, an enantiomer of Phenibut, is a compound of significant interest in neuroscience research. While the racemic mixture, Phenibut, has been used for its anxiolytic and nootropic effects, understanding the distinct pharmacological properties of its individual enantiomers is crucial for targeted drug development.[1][2] These application notes provide a comprehensive overview of the neuroscience applications of the (S)-enantiomer, focusing on its mechanism of action, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound primarily exerts its effects through interaction with the α2δ subunit of voltage-gated calcium channels (VDCCs).[2][3] Unlike its counterpart, (R)-phenibut, the (S)-enantiomer has negligible affinity for the GABA-B receptor.[1][2] The binding to the α2δ subunit is a key mechanism shared with gabapentinoid drugs, suggesting potential applications in neuropathic pain and other neurological disorders.[3][4]
Key Molecular Targets:
-
α2δ Subunit of Voltage-Gated Calcium Channels (VDCCs): Both (R)- and (S)-phenibut bind to the α2δ subunit of VDCCs.[2][3] This interaction is thought to modulate calcium influx, which in turn can affect neurotransmitter release.[5]
-
GABA-B Receptors: The pharmacological activity of racemic phenibut at the GABA-B receptor is primarily attributed to the (R)-enantiomer. The (S)-enantiomer shows little to no significant binding to GABA-B receptors.[1][2]
Data Presentation
Table 1: Comparative Binding Affinities (Ki)
| Compound | GABA-B Receptor (μM) | α2δ Subunit of VDCCs (μM) |
| (S)-Phenibut | Inactive | 39 |
| (R)-Phenibut | 92 | 23 |
| Racemic Phenibut | 177 | Not explicitly stated, but both enantiomers bind |
| Baclofen | 6.0 | 156 |
| Gabapentin | Inactive | 0.05 |
Data compiled from multiple sources.[1][4]
Signaling Pathways
Activation of the α2δ subunit of voltage-gated calcium channels by this compound is believed to modulate neuronal excitability. The following diagram illustrates the proposed mechanism.
References
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating (S)-3-Amino-4-phenylbutyric Acid Hydrochloride for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a stable and effective injectable formulation of (S)-3-Amino-4-phenylbutyric acid hydrochloride. This document outlines the key physicochemical properties, formulation considerations, and detailed experimental protocols necessary for preclinical and clinical development.
This compound , also known as phenibut HCl, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] It is recognized for its anxiolytic and nootropic properties.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a parenteral formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ · HCl | [3] |
| Molecular Weight | 215.68 g/mol | [3] |
| Appearance | Fine, white crystalline powder | |
| Water Solubility | Highly soluble | |
| Solubility in other solvents | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 14 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |
| pKa | 4.10 ± 0.10 (Predicted) | [1] |
| Mechanism of Action | GABA-B receptor agonist and binding to the α2-δ subunit of voltage-dependent calcium channels.[1][4] |
Formulation Development Considerations
The primary goal for an injectable formulation is to ensure sterility, stability, and physiological compatibility. Key considerations include the selection of a suitable vehicle, excipients to enhance stability and solubility, and an appropriate sterilization method.
2.1. Vehicle Selection
Given the high water solubility of this compound, Water for Injection (WFI) is the most suitable primary vehicle.
2.2. Excipient Selection
Excipients are critical for maintaining the stability and efficacy of the final product. The following categories of excipients should be considered:
-
pH Modifying and Buffering Agents: The stability of the drug is often pH-dependent. A slightly acidic pH is likely optimal for this compound. Buffering agents such as citrate, acetate, or phosphate buffers can be used to maintain the desired pH.
-
Tonicity Adjusting Agents: To ensure the formulation is isotonic with physiological fluids and minimize pain upon injection, tonicity-adjusting agents like sodium chloride or dextrose are necessary.
-
Antioxidants: The compound's sensitivity to oxidation necessitates the inclusion of antioxidants.[1] Common choices for parenteral formulations include ascorbic acid, sodium metabisulfite, and acetylcysteine.
-
Chelating Agents: To prevent metal-ion catalyzed oxidation, a chelating agent such as edetate disodium (EDTA) can be included.
-
Solubilizing Agents (if necessary for higher concentrations): For formulations requiring higher concentrations, co-solvents like propylene glycol or polyethylene glycol (PEG), or solubilizing agents such as polysorbates (e.g., Polysorbate 80) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) may be evaluated.
2.3. Sterilization Method
As this compound may be heat-labile, the sterilization method must be carefully selected to prevent degradation.
-
Sterile Filtration: Filtration through a 0.22 µm filter is a common method for sterilizing heat-sensitive solutions.
-
Aseptic Processing: The entire manufacturing process, from compounding to filling, must be conducted under aseptic conditions to prevent microbial contamination.
-
Terminal Sterilization (with caution): While standard autoclaving may cause degradation, ultra-high temperature (UHT) sterilization with a short exposure time could be a viable option, but would require thorough validation to ensure product integrity.
Experimental Protocols
The following protocols provide a framework for the systematic development and evaluation of an injectable formulation of this compound.
3.1. Protocol for Solubility Determination
Objective: To determine the saturation solubility of this compound in various aqueous vehicles and potential co-solvents.
Methodology:
-
Prepare a series of aqueous solutions with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) using appropriate buffers (e.g., acetate, phosphate).
-
Add an excess amount of this compound to a known volume of each solution in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, allow the undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.
-
Repeat the experiment in triplicate for each condition.
3.2. Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways under various stress conditions, which is crucial for developing a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified period.
-
Photodegradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
-
Analyze all stressed samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify any degradation products.
3.3. Protocol for Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a specific, accurate, and precise HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions Development:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detection: UV detection at a wavelength where the drug and potential degradants have significant absorbance.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the main peak from all degradation product peaks.
-
Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.
-
Accuracy: Determine the recovery of a known amount of drug substance spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
3.4. Protocol for Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of the final formulation under different storage conditions to establish a shelf-life.
Methodology:
-
Prepare at least three batches of the final formulation and package them in the intended container-closure system.
-
Store the samples under long-term (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) storage conditions.
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples and analyze for:
-
Appearance (color, clarity, particulate matter)
-
pH
-
Assay of the active ingredient
-
Content of degradation products
-
Sterility
-
Bacterial endotoxins
-
Visualization of Signaling Pathways and Workflows
4.1. Signaling Pathway of this compound
The primary mechanism of action involves the modulation of inhibitory neurotransmission through its activity at GABA-B receptors and voltage-dependent calcium channels.[1][4]
Caption: Signaling pathway of (S)-3-Amino-4-phenylbutyric acid HCl.
4.2. Experimental Workflow for Formulation Development
A systematic approach is essential for the successful development of an injectable formulation.
References
- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride | Chemsrc [chemsrc.com]
- 3. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-phenylbutyric acid hydrochloride, the hydrochloride salt of the R-enantiomer of phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is recognized for its anxiolytic and nootropic properties. The primary mechanism of action of this compound is attributed to its activity as an agonist at the GABA-B receptor.[1] Additionally, it has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[1] This dual mechanism of action makes it a compound of significant interest for neuropharmacological research.
Patch-clamp electrophysiology is an indispensable technique for elucidating the effects of compounds like this compound on neuronal excitability and synaptic transmission. By directly measuring ion flow across cell membranes, this technique provides high-resolution insights into the modulation of ion channels and receptors. These application notes provide detailed protocols for characterizing the effects of this compound on its primary molecular targets using whole-cell patch-clamp recordings.
Data Presentation
Table 1: Binding Affinity of (R)-Phenibut
| Target | Ligand | Preparation | K_i_ (μM) | Reference |
| α2-δ subunit of VDCC | [³H]gabapentin | Rat brain membranes | 23 | [1] |
| GABA-B Receptor | - | - | 92* | [1] |
*Note: The K_i for the GABA-B receptor was not directly determined in the cited study but was referenced from a previous publication (Maskell et al., 2003). The study by Zvejniece et al. (2015) suggests the binding affinity for the α2-δ subunit is four times higher than for the GABA-B receptor._[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization using patch-clamp electrophysiology.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for Patch-Clamp Analysis.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on GABA-B receptor-mediated currents and voltage-gated calcium channels using the whole-cell patch-clamp technique.
Protocol 1: Characterization of GABA-B Receptor-Mediated Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels
Objective: To determine the potency and efficacy of this compound in activating GIRK channels via GABA-B receptors.
Materials:
-
Cell Type: Neurons known to express GABA-B receptors and GIRK channels (e.g., cultured hippocampal or cortical neurons, or acute brain slices from hippocampus or ventral tegmental area).
-
This compound: 100 mM stock solution in deionized water.
-
Baclofen: (Positive Control) 10 mM stock solution in deionized water.
-
CGP 55845: (GABA-B Antagonist) 10 mM stock solution in DMSO.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with micromanipulators.
-
Perfusion system.
-
Pipette puller.
Procedure:
-
Preparation: Prepare and mount the cell culture dish or brain slice in the recording chamber and continuously perfuse with external solution.
-
Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a target neuron and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Baseline Recording: Record a stable baseline current for at least 5 minutes.
-
Drug Application:
-
Apply increasing concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1 mM) via the perfusion system. Apply each concentration until a steady-state current is reached.
-
Perform a washout with the external solution between applications until the current returns to baseline.
-
(Optional) To confirm the involvement of GABA-B receptors, pre-incubate the cells with a GABA-B antagonist (e.g., 1 µM CGP 55845) before applying this compound.
-
Use baclofen as a positive control to confirm receptor and channel functionality.
-
-
Data Analysis:
-
Measure the amplitude of the outward current induced by each concentration of the compound.
-
Normalize the current responses to the maximal response.
-
Construct a dose-response curve and calculate the EC50 value.
-
Protocol 2: Investigation of the Inhibition of Voltage-Gated Calcium Channels (VDCCs)
Objective: To assess the inhibitory effect of this compound on high-voltage activated (HVA) calcium channels.
Materials:
-
Cell Type: Neurons expressing HVA calcium channels (e.g., dorsal root ganglion (DRG) neurons or cultured cortical neurons).
-
This compound: 100 mM stock solution in deionized water.
-
External (Bath) Solution (in mM): 120 Tetraethylammonium (TEA)-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX). Adjust pH to 7.4 with TEA-OH and osmolarity to ~320 mOsm. (Barium is used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm. (Cesium is used to block potassium channels).
Equipment:
-
Same as Protocol 1.
Procedure:
-
Preparation and Pipette Fabrication: As described in Protocol 1.
-
Whole-Cell Configuration:
-
Establish a whole-cell recording from a target neuron.
-
Hold the cell at a potential of -80 mV.
-
-
Voltage Protocol:
-
Apply a depolarizing voltage step to 0 mV for 200 ms to elicit calcium channel currents. Repeat every 10-15 seconds to allow for recovery from inactivation.
-
-
Baseline Recording: Record stable baseline calcium currents for at least 3-5 minutes.
-
Drug Application:
-
Apply increasing concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 100 µM, 300 µM) to the bath.
-
Record the current at each concentration until a steady-state block is achieved.
-
Perform a washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward barium current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Construct a dose-response curve and determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the detailed electrophysiological characterization of this compound. By systematically investigating its effects on both GABA-B receptor-mediated potassium currents and voltage-gated calcium channels, researchers can gain a deeper understanding of its neuronal mechanisms of action. This information is critical for advancing our knowledge of its therapeutic potential and for the development of novel neuropharmacological agents.
References
Troubleshooting & Optimization
Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-phenylbutyric acid hydrochloride, also known as Phenibut HCl.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the stability of solid this compound, it should be stored in a tightly sealed container at 4°C, protected from moisture.[1] Some suppliers suggest storage at or below room temperature, also in a tightly sealed container, away from excess heat, direct sunlight, and humidity.[2] For long-term stability, adherence to the specific storage conditions provided by the supplier is recommended.
Q2: What is the stability of this compound in solution?
A2: When dissolved in a solvent, the stability of this compound is reduced. For optimal stability in solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The hydrochloride salt form is utilized to enhance its stability and solubility in aqueous solutions.[3]
Q3: What are the main degradation pathways for this compound?
A3: The primary known degradation pathway for this compound is thermal degradation. Under thermal stress, particularly at elevated temperatures such as those encountered in Gas Chromatography (GC) injectors, it can undergo intramolecular cyclization to form the lactam, 4-phenyl-2-pyrrolidinone. The amino group attacks the carboxylic acid group, leading to the elimination of water.
Troubleshooting Guides
Issue 1: Precipitation of the compound in aqueous solution.
-
Possible Cause: The solubility limit of this compound may have been exceeded, or the temperature of the solution has decreased, reducing its solubility.
-
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution to aid in the dissolution of the precipitate. Sonication can also be beneficial.[1]
-
Solvent Adjustment: If the experimental protocol allows, consider adjusting the solvent composition. While highly soluble in water, its solubility in other solvents like DMSO and ethanol is also reported.[1][4] Ensure the chosen solvent is compatible with your experimental design.
-
pH Adjustment: The solubility of amino acids is often pH-dependent. Adjusting the pH of the solution may improve solubility. However, be mindful that significant pH changes can promote degradation.
-
Fresh Preparation: If precipitation persists, it is advisable to prepare a fresh solution, ensuring the solubility limit is not exceeded.
-
Issue 2: Unexpected or inconsistent analytical results (e.g., HPLC, NMR).
-
Possible Cause: This could be due to degradation of the compound, the presence of impurities in the purchased material, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before starting an experiment, it is crucial to verify the identity and purity of the this compound lot using analytical techniques such as HPLC, Mass Spectrometry (MS), NMR, or FTIR.[3]
-
Check for Degradation: As mentioned, thermal stress can lead to the formation of 4-phenyl-2-pyrrolidinone. If using GC-MS, consider derivatization of the compound to prevent this cyclization.[5] For HPLC analysis, a stability-indicating method should be used to separate the parent peak from any potential degradants.
-
Review Analytical Method: Consult HPLC troubleshooting guides for common issues such as retention time drift, peak splitting, or baseline noise.[2][6][7][8] Ensure the mobile phase is correctly prepared, the column is properly equilibrated, and the detector settings are appropriate.
-
Use a Fresh Standard: If quantifying the compound, use a freshly prepared standard solution to ensure accuracy, as the compound can degrade in solution over time.
-
Issue 3: Loss of biological activity in experiments.
-
Possible Cause: The compound may have degraded due to improper storage or handling, or it may have degraded in the experimental medium.
-
Troubleshooting Steps:
-
Confirm Storage Conditions: Ensure that the solid compound and any stock solutions have been stored according to the recommended conditions (see FAQ 1 & 2).
-
Assess Stability in Experimental Medium: this compound may not be stable in certain cell culture media or buffers over the duration of the experiment, especially at physiological temperatures (e.g., 37°C). It is recommended to perform a preliminary stability study of the compound in the specific experimental medium.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for biological assays to minimize the impact of potential degradation.
-
Purity Check: Re-verify the purity of the compound lot being used, as the presence of impurities could interfere with the biological activity.
-
Quantitative Data on Degradation
Quantitative data from forced degradation studies of this compound are not extensively available in peer-reviewed literature. Such studies are typically conducted by pharmaceutical manufacturers as part of their internal validation processes. Researchers should perform their own forced degradation studies to understand the stability of the compound under their specific experimental conditions. Below is a template table that can be used to summarize the results of such a study.
Table 1: Example Forced Degradation Study Summary for this compound
| Stress Condition | Parameters | Duration | % Degradation | Degradation Products (if identified) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | Data to be generated | Data to be generated |
| Basic Hydrolysis | 0.1 M NaOH | 24 h | Data to be generated | Data to be generated |
| Oxidative Degradation | 3% H₂O₂ | 24 h | Data to be generated | Data to be generated |
| Thermal Degradation | 60°C | 48 h | Data to be generated | 4-phenyl-2-pyrrolidinone |
| Photolytic Degradation | ICH Q1B guidelines | 1.2 million lux hours and 200 W h/m² | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. The extent of degradation should ideally be in the range of 5-20% for the development of a good stability-indicating method.[9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acidic degradation, neutralizing the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period, protected from light. Withdraw samples at different time points and dilute with the mobile phase for analysis.
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at a specific temperature (e.g., 60°C or 80°C) for a defined period. At the end of the study, dissolve the sample in a suitable solvent for analysis.
-
Solution State: Keep an aliquot of the stock solution at an elevated temperature (e.g., 60°C). Withdraw samples at different time points for analysis.
-
-
Photolytic Degradation:
-
Solid State: Spread a thin layer of the solid compound in a transparent container and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Solution State: Expose a solution of the compound to the same light conditions. A control solution should be kept in the dark.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. The PDA detector will help in assessing the peak purity of the parent compound.
Protocol 2: Stability-Indicating HPLC Method (Example)
The development of a stability-indicating HPLC method requires careful optimization. The following is a starting point and will likely need modification based on the results of the forced degradation study.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 210 nm or 254 nm). A PDA detector is highly recommended.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: GABA-B receptor signaling pathway activated by this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ghpnews.digital [ghpnews.digital]
- 4. ajpsonline.com [ajpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. ijrpp.com [ijrpp.com]
- 10. ikev.org [ikev.org]
improving the solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is the hydrochloride salt form of the molecule, which is significantly more soluble in aqueous solutions compared to its free amino acid (FAA) form.[1] It is a white crystalline powder that is generally considered soluble in water.[2] However, achieving high concentrations or dissolving it in specific buffer systems can sometimes be challenging.
Q2: I'm having trouble dissolving the compound, even in water. What are some common reasons for this?
A2: Several factors can contribute to dissolution difficulties:
-
Compound Purity and Form: Ensure you are using the hydrochloride salt form, as the free amino acid form is less water-soluble. The purity of the compound can also affect its solubility.
-
Solvent Quality: Use high-purity, deionized water. The presence of impurities in the solvent can sometimes hinder dissolution.
-
Temperature: Solubility is often temperature-dependent. Gently warming the solution may aid in dissolution.
-
Agitation: Insufficient mixing can lead to slow or incomplete dissolution. Ensure adequate stirring or vortexing.
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air. This can sometimes lead to clumping and difficulty in dissolving. Store the compound in a dry environment.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, the compound shows solubility in various organic solvents. It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][3] For many in vitro experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous experimental medium.
Q4: When I dilute my DMSO stock solution into my aqueous buffer, a precipitate forms. How can I prevent this?
A4: This phenomenon, known as precipitation upon dilution or "salting out," occurs because the compound is much less soluble in the final aqueous buffer than in the concentrated DMSO stock. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous medium.
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously stirring. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Use a Co-solvent in the Final Medium: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can help maintain the solubility of the compound.
-
pH Adjustment: The pH of your final aqueous solution can significantly impact the solubility of the compound. Adjusting the pH may be necessary to keep it in solution.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary slightly depending on the experimental conditions (e.g., temperature, pH, purity of the compound).
| Solvent | Solubility | Reference |
| Water (H₂O) | 100 mg/mL (may require sonication) | [3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (may require sonication) | [3] |
| Ethanol | 14 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |
| Dimethylformamide (DMF) | 25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Standard Method for Determining Aqueous Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pH meter
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube or vial. The excess solid should be clearly visible.
-
Seal the container to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
pH Measurement:
-
Measure the pH of the saturated solution.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen buffer at the specified temperature, expressing the result in units such as mg/mL or mM.
-
Protocol 2: Improving Solubility using pH Adjustment
The solubility of this compound, being the salt of a weak base, can be influenced by pH. This protocol describes how to systematically investigate the effect of pH on its solubility.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range)
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of buffers spanning the desired pH range (e.g., pH 2 to pH 10).
-
Follow the steps outlined in Protocol 1 for determining the solubility of the compound in each of the prepared buffers.
-
Construct a pH-solubility profile by plotting the measured solubility as a function of the final pH of the saturated solution.
-
Identify the pH range where the solubility is maximal. This information can then be used to prepare solutions for your experiments at a pH that ensures the compound remains dissolved.
Protocol 3: Improving Solubility using Co-solvents
This protocol provides a method for enhancing the solubility of this compound by using a co-solvent system.
Materials:
-
This compound
-
Primary solvent (e.g., water or an aqueous buffer)
-
Co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400)
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of co-solvent mixtures with varying percentages of the co-solvent in the primary solvent (e.g., 5%, 10%, 20%, 30% v/v co-solvent in water).
-
Determine the solubility of this compound in each co-solvent mixture by following the procedure outlined in Protocol 1.
-
Plot the solubility as a function of the co-solvent concentration.
-
Select the co-solvent concentration that provides the desired solubility for your application, keeping in mind the potential for the co-solvent to affect your experimental system (e.g., cell viability). It is crucial to run appropriate vehicle controls in your experiments.
Visualizations
Caption: Workflow for Determining Equilibrium Solubility.
Caption: GABA-B Receptor Signaling Pathway Activated by (S)-3-Amino-4-phenylbutyric acid HCl.
References
Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride (Phenibut) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as Phenibut.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the hydrochloride salt of the S-enantiomer of 3-Amino-4-phenylbutyric acid. It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The addition of a phenyl group allows it to cross the blood-brain barrier more readily than GABA itself.[1] It is known for its anxiolytic and nootropic effects.[1]
2. What is the primary mechanism of action?
The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer, which acts as a GABA-B receptor agonist.[2][3] Both the (R)- and (S)-enantiomers also bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), similar to gabapentin and pregabalin.[4][5]
3. What is the difference between the (R)- and (S)-enantiomers?
The (R)-enantiomer is significantly more active at the GABA-B receptor.[2][3] The (S)-enantiomer has negligible activity at the GABA-B receptor but does bind to the α2-δ subunit of VDCCs.[4] Therefore, the enantiomeric purity of your compound is a critical factor in interpreting experimental results.
4. How should I store this compound?
It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, flames, and oxidizing agents.
5. What are the typical physical properties of this compound?
This compound is a white to off-white crystalline solid. It is soluble in water, methanol, and DMSO.
Troubleshooting Guides
Synthesis and Purification
Q1: My synthesis of this compound resulted in a low yield. What are the possible causes and solutions?
Low yields can arise from several factors depending on the synthetic route. Here are some common issues and troubleshooting steps:
-
Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of a limiting reagent.
-
Side reactions: Depending on the synthetic pathway, side products can form, reducing the yield of the desired product. For instance, in multi-step syntheses, purification of intermediates is crucial to prevent the carry-over of impurities that may interfere with subsequent steps.
-
Suboptimal reaction conditions: The reaction conditions (temperature, solvent, catalyst) should be optimized. For example, in routes involving hydrogenation, the choice of catalyst (e.g., Raney nickel, Pd/C) and hydrogen pressure can significantly impact the yield.
-
Purification losses: Significant loss of product can occur during work-up and purification. Ensure that the pH is appropriately adjusted during extractions to maximize the recovery of the amphoteric product. During crystallization, use a suitable solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.
Q2: I am seeing unexpected peaks in the NMR or LC-MS of my synthesized this compound. What are the likely impurities?
The nature of impurities will depend on the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted starting materials are a common source of impurities.
-
Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of reaction intermediates in the final product.
-
Side products: For example, in syntheses starting from benzaldehyde and nitromethane, various condensation and addition products can form.
-
4-phenyl-2-pyrrolidinone: This is a common impurity that can form through intramolecular cyclization, especially at elevated temperatures.[2]
-
Enantiomeric impurity: If you are synthesizing a specific enantiomer, the presence of the other enantiomer is a common impurity. Chiral chromatography is necessary to determine enantiomeric purity.
Q3: I am having difficulty purifying my product by crystallization. What can I do?
-
Solvent selection: Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Seeding: Adding a small crystal of pure product to a supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Chromatography: If crystallization is proving ineffective, column chromatography may be necessary for purification.
Analytical and Quality Control
Q1: I am analyzing my sample by GC-MS and getting a peak that does not correspond to this compound. What could be the issue?
(S)-3-Amino-4-phenylbutyric acid is thermally labile and can undergo intramolecular cyclization to form 4-phenyl-2-pyrrolidinone at the high temperatures used in GC injectors.[2][4]
-
Troubleshooting:
-
Derivatization: Derivatize the amine and carboxylic acid groups (e.g., silylation) to increase thermal stability.
-
Lower GC parameters: Reduce the injector port temperature and use a lower initial oven temperature to minimize thermal degradation.[2]
-
Use LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a more suitable technique for analyzing thermally labile compounds like this one.
-
Q2: My HPLC chromatogram shows broad or tailing peaks for my compound. How can I improve the peak shape?
-
Mobile phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjust the pH to ensure the analyte is in a single ionic state. For this compound, a lower pH (e.g., below the pKa of the carboxylic acid) is often beneficial.
-
Buffer concentration: Ensure the buffer concentration is sufficient to control the pH and minimize secondary interactions with the stationary phase.
-
Column choice: A different column chemistry (e.g., a polar-embedded phase) may provide better peak shape.
-
Sample solvent: Dissolve the sample in the mobile phase to avoid peak distortion.
In Vitro Experiments
Q1: I am having trouble dissolving this compound for my cell-based assays.
The hydrochloride salt is generally soluble in aqueous buffers. However, if you encounter issues:
-
Use a stock solution: Prepare a concentrated stock solution in a suitable solvent like water or DMSO and then dilute it into your culture medium. Be mindful of the final concentration of the organic solvent, as it can be toxic to cells.
-
Gentle warming and sonication: Gentle warming or sonication can aid in dissolution.
-
pH adjustment: Ensure the pH of your final solution is compatible with your cells.
Q2: My results in cell-based assays are inconsistent. What are the potential sources of variability?
-
Compound stability: While generally stable, the stability of the compound in your specific assay medium and conditions should be considered. Prepare fresh solutions for each experiment.
-
Enantiomeric purity: As the (R)- and (S)-enantiomers have different pharmacological activities, batch-to-batch variations in enantiomeric purity can lead to inconsistent results.
-
Cell passage number: The characteristics of cell lines can change with high passage numbers. Use cells within a defined passage range for all experiments.
-
Assay conditions: Ensure that all assay parameters (cell density, incubation times, reagent concentrations) are consistent between experiments.
In Vivo Experiments
Q1: What is a suitable vehicle for in vivo administration of this compound?
For oral or intraperitoneal administration, sterile saline or water are common and appropriate vehicles due to the compound's water solubility.
Q2: I am conducting an elevated plus maze (EPM) experiment to assess anxiolytic effects and my results are not as expected. What are some common pitfalls?
The EPM is a sensitive behavioral assay, and several factors can influence the results:
-
Lighting: The level of illumination in the testing room can significantly impact rodent behavior. Maintain consistent lighting conditions for all animals.
-
Handling: Acclimate the animals to the experimenter and the testing room to reduce stress-induced variability.
-
Time of day: Test animals at the same time of day to control for circadian variations in behavior.
-
Prior test experience: Previous exposure to the EPM can alter subsequent behavior. This "one-trial tolerance" can be a confounding factor.[6]
-
Animal falling off: If an animal falls off an open arm, it should be gently placed back, but the data from this animal may need to be excluded from the analysis.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ · HCl |
| Molecular Weight | 215.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 194-201 °C |
| Solubility | Soluble in water, DMSO, methanol |
Table 2: Receptor Binding Affinities (Ki values)
| Compound | GABA-B Receptor (Ki, µM) | α2-δ Subunit of VDCC (Ki, µM) |
| (R)-Phenibut | 92 ± 3[2][3] | 23[4] |
| (S)-Phenibut | Inactive[2][3] | 39[4] |
| Racemic Phenibut | 177 ± 2[2][3] | Not reported |
| Baclofen (reference) | 6.0 ± 1[2][3] | 156[4] |
| Gabapentin (reference) | Not applicable | 0.05[4] |
Experimental Protocols
Protocol 1: General Procedure for GABAB Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the GABA-B receptor.
-
Membrane Preparation:
-
Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]CGP54626).
-
Increasing concentrations of the unlabeled competitor (this compound or a reference compound).
-
For non-specific binding, add a high concentration of a known GABA-B agonist (e.g., GABA or baclofen).
-
-
Initiate the binding reaction by adding the prepared membrane suspension.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters rapidly with cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol outlines the procedure for assessing the anxiolytic effects of this compound in rodents.
-
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor. The dimensions should be appropriate for the species being tested (e.g., rats or mice).
-
-
Animal Preparation:
-
House the animals in a controlled environment with a regular light-dark cycle.
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or the vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a fixed period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use a video-tracking software or manual scoring to measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Total distance traveled can be used to assess general locomotor activity and rule out sedative or stimulant effects.
-
Visualizations
Caption: GABAB Receptor Signaling Pathway
Caption: General Experimental Workflow
Caption: Factors Affecting Experimental Reproducibility
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of (S)-3-Amino-4-phenylbutyric acid hydrochloride
Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride
Welcome to the Technical Support Center for this compound. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments related to its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: The primary on-target effect of this compound, also known as phenibut, is its agonist activity at the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] The active enantiomer responsible for this activity is (R)-phenibut.[4]
Key identified off-target effects include:
-
Binding to the α2-δ subunit of voltage-dependent calcium channels (VDCCs): Both the (R)- and (S)-enantiomers of phenibut bind to this subunit, which is also the target for gabapentinoids like gabapentin and pregabalin.[4][5] The binding affinity of (R)-phenibut for the α2-δ subunit is reportedly four times higher than its affinity for the GABA-B receptor.[4]
-
Dopamine Receptor Stimulation: Some studies suggest that phenibut stimulates dopamine receptors, which may contribute to its mood-elevating effects.[1][2][6] However, quantitative binding affinity data (e.g., Ki or IC50 values) for this interaction are not well-documented in the available scientific literature. One study indicated that phenibut did not significantly alter dopamine levels in various rat brain structures but did increase the level of a dopamine metabolite.
Q2: Where can I find quantitative data on the off-target binding of this compound?
A2: Quantitative data is available for the binding of the enantiomers of phenibut to the α2-δ subunit of voltage-dependent calcium channels. This data was determined using radioligand binding assays with [3H]gabapentin. Below is a summary of the reported equilibrium dissociation constants (Ki).
Data Presentation: Off-Target Binding Affinities
| Compound | Target | Ki (μM) | Source |
| (R)-Phenibut | α2-δ subunit of VDCCs | 23 ± 6 | [5] |
| (S)-Phenibut | α2-δ subunit of VDCCs | 39 ± 5 | [5] |
| Racemic Phenibut | α2-δ subunit of VDCCs | ~90 | [3] |
| Baclofen | α2-δ subunit of VDCCs | 156 ± 40 | [5] |
| Gabapentin | α2-δ subunit of VDCCs | 0.05 | [5] |
VDCCs: Voltage-Dependent Calcium Channels
Q3: What is the functional consequence of phenibut binding to the α2-δ subunit of VDCCs?
A3: Binding to the α2-δ subunit of VDCCs is the mechanism of action for gabapentinoid drugs, which are used to treat neuropathic pain and epilepsy. This interaction is thought to reduce the release of excitatory neurotransmitters. For phenibut, this off-target activity is associated with gabapentin-like anti-nociceptive (pain-reducing) effects.[4] This may also contribute to its overall central nervous system depressant effects.
Troubleshooting Guides
Issue 1: Unexpected experimental results potentially due to off-target effects.
-
Problem: My experimental results are not consistent with purely GABA-B agonism. For instance, I am observing effects on neuronal excitability that are not blocked by GABA-B antagonists.
-
Possible Cause: This could be due to phenibut's interaction with the α2-δ subunit of voltage-dependent calcium channels. This interaction can modulate neuronal excitability independently of the GABA-B receptor.
-
Troubleshooting Steps:
-
Verify the enantiomeric purity of your compound: The (S)-enantiomer has a higher affinity for the α2-δ subunit compared to the GABA-B receptor (for which it has negligible affinity).[4][5] Using a racemic mixture will result in effects from both enantiomers at both targets.
-
Use a specific antagonist for the α2-δ subunit: While there are no direct antagonists, you can compare the effects of phenibut to those of gabapentin or pregabalin in your experimental model.
-
Consider the expression levels of the α2-δ subunit in your experimental system: The magnitude of the off-target effect will depend on the abundance of this subunit in the cells or tissues you are studying.
-
Issue 2: Difficulty replicating reported dopaminergic effects.
-
Problem: I am unable to consistently measure a direct interaction of phenibut with dopamine receptors in my binding or functional assays.
-
Possible Cause: The reported dopaminergic effects of phenibut may be indirect or not mediated by direct, high-affinity binding to dopamine receptors. The literature suggesting this interaction is often qualitative and lacks specific binding data. Some studies show an increase in dopamine metabolites rather than a direct effect on dopamine levels, suggesting an influence on dopamine turnover or release rather than receptor binding.
-
Troubleshooting Steps:
-
Measure dopamine release and turnover: Instead of a direct binding assay, consider using techniques like microdialysis in animal models or measuring levels of dopamine metabolites (e.g., DOPAC and HVA) in tissue samples to assess indirect effects on the dopaminergic system.
-
Review the literature for the specific experimental conditions under which dopaminergic effects were reported, as these effects may be dose- or model-dependent.
-
Acknowledge the qualitative nature of this off-target effect: In your experimental design and interpretation, consider that the dopaminergic effects of phenibut may not be due to a classical receptor-ligand interaction.
-
Experimental Protocols
Key Experiment: [3H]Gabapentin Competition Binding Assay for α2-δ Subunit Affinity
This protocol is adapted from methodologies used to determine the binding affinity of compounds to the α2-δ subunit of voltage-dependent calcium channels.
Objective: To determine the binding affinity (Ki) of this compound for the α2-δ subunit of VDCCs by measuring its ability to compete with the radioligand [3H]gabapentin.
Materials:
-
Test compound: this compound (and its individual enantiomers if available)
-
Radioligand: [3H]gabapentin
-
Receptor source: Rat brain membrane preparations (e.g., from cerebral cortex)
-
Assay buffer: e.g., 10 mM HEPES buffer, pH 7.4
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Unlabeled gabapentin (high concentration, e.g., 100 µM)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding wells: Add a fixed concentration of [3H]gabapentin (typically near its Kd, e.g., 20-40 nM) and the membrane preparation.
-
Non-specific Binding wells: Add the same concentration of [3H]gabapentin, the membrane preparation, and a high concentration of unlabeled gabapentin.
-
Competition wells: Add the same concentration of [3H]gabapentin, the membrane preparation, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]gabapentin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]gabapentin used and Kd is the dissociation constant of [3H]gabapentin for the α2-δ subunit.
-
Visualizations
Caption: Off-target signaling of this compound via the α2-δ subunit of VDCCs.
Caption: Workflow for [3H]Gabapentin Competition Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 5. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
preventing precipitation of (S)-3-Amino-4-phenylbutyric acid hydrochloride in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (S)-3-Amino-4-phenylbutyric acid hydrochloride in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The hydrochloride salt of (S)-3-Amino-4-phenylbutyric acid is generally considered to be soluble in water.[1] Published data indicates a solubility of 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[2][3][4] Its solubility is significantly influenced by the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent due to its ionizable amino and carboxylic acid groups. The predicted pKa of the carboxylic acid group is approximately 4.10.[3] At pH values below its pKa, the compound will be more protonated and is expected to have higher solubility. As the pH approaches the isoelectric point, the molecule will have a net neutral charge, leading to lower aqueous solubility and an increased risk of precipitation.
Q3: Which buffer systems are recommended for working with this compound?
A3: Common buffer systems such as phosphate, citrate, and acetate can be used. However, the choice of buffer and its concentration can impact the solubility of the compound. It is crucial to consider the desired pH range of your experiment and validate the solubility of the compound in the chosen buffer system at the intended concentration.
Q4: Can the buffer concentration affect the solubility of this compound?
A4: Yes, the buffer concentration can influence the ionic strength of the solution, which in turn can affect the solubility of amino acid hydrochlorides. High ionic strength can sometimes lead to a "salting-out" effect, reducing the solubility of the compound. It is advisable to use the lowest effective buffer concentration necessary for your experiment.
Q5: My this compound precipitated out of solution. What are the likely causes?
A5: Precipitation can occur due to several factors:
-
pH Shift: The final pH of your solution may be close to the isoelectric point of the compound, where its solubility is at a minimum.
-
High Concentration: The concentration of the compound may have exceeded its solubility limit in the specific buffer and at the experimental temperature.
-
Low Temperature: Solubility of many compounds, including this one, decreases at lower temperatures. Storing solutions in the refrigerator or on ice could induce precipitation.
-
Buffer Interaction: In some cases, the buffer species itself can interact with the compound to form a less soluble salt.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound in buffer solutions.
Diagram: Troubleshooting Workflow for Precipitation
Caption: A flowchart to systematically troubleshoot precipitation issues.
Data Presentation: Solubility Profile
The following table summarizes the expected solubility behavior of this compound in common laboratory buffers at 25°C. This data is based on its known pKa and general principles of amino acid solubility. For precise experimental values, it is recommended to perform a solubility study as outlined in the experimental protocols below.
| Buffer System | pH Range | Expected Solubility | Potential Issues |
| Acetate Buffer | 3.6 - 5.6 | Good to Moderate: Solubility is expected to be higher at the lower end of this pH range, further away from the isoelectric point. | As pH approaches and exceeds the pKa (~4.1), solubility will decrease. |
| Phosphate Buffer | 5.8 - 8.0 | Moderate to Low: At pH 7.2, the solubility is reported to be 10 mg/mL. Solubility will likely decrease as the pH is lowered towards the isoelectric point. | Precipitation is more likely in this pH range, especially at higher concentrations. |
| Citrate Buffer | 3.0 - 6.2 | Good to Moderate: Similar to acetate buffer, solubility is expected to be better at lower pH values. | Potential for decreased solubility as the pH increases. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
This protocol describes the preparation of 100 mM stock solutions of acetate, phosphate, and citrate buffers.
Materials:
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Citric acid monohydrate
-
Trisodium citrate dihydrate
-
Deionized water
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Acetate Buffer (pH 4.5):
-
Dissolve 1.36 g of sodium acetate trihydrate in 80 mL of deionized water.
-
Add 0.57 mL of glacial acetic acid.
-
Adjust the pH to 4.5 with acetic acid or NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
-
Phosphate Buffer (pH 7.2):
-
Prepare 100 mM solutions of sodium phosphate monobasic (1.20 g in 100 mL) and sodium phosphate dibasic (1.42 g in 100 mL).
-
To 80 mL of the sodium phosphate dibasic solution, add the sodium phosphate monobasic solution until the pH reaches 7.2.
-
Bring the final volume to a convenient, recorded volume.
-
-
Citrate Buffer (pH 4.0):
-
Prepare 100 mM solutions of citric acid monohydrate (2.10 g in 100 mL) and trisodium citrate dihydrate (2.94 g in 100 mL).
-
To 80 mL of the citric acid solution, add the trisodium citrate solution until the pH reaches 4.0.
-
Bring the final volume to a convenient, recorded volume.
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol is for determining the equilibrium solubility of this compound in a chosen buffer.
Materials:
-
This compound
-
Prepared buffer solutions of desired pH
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the buffer solution (e.g., 2 mL). An excess is present if solid material remains undissolved.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with the same buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or mM.
Diagram: Signaling Pathway of Solubility Factors
Caption: Key factors that influence the solubility of the compound.
References
Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride Purity Analysis
Welcome to the technical support center for the purity analysis of (S)-3-Amino-4-phenylbutyric acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for separating its enantiomers.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol outlines a typical method for determining the enantiomeric purity of this compound.
| Parameter | Value |
| Column | Chiral Stationary Phase (CSP), e.g., polysaccharide-based |
| Mobile Phase | Isocratic mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL |
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC analysis of this compound.
HPLC Troubleshooting FAQs
Q1: I am seeing poor resolution between the (S) and (R) enantiomers. What should I do?
A1: Poor enantiomeric resolution can stem from several factors.[1] Consider the following troubleshooting steps:
-
Optimize Mobile Phase: The ratio of hexane to ethanol is critical. Try decreasing the percentage of ethanol to increase retention and potentially improve resolution. The concentration of TFA can also be adjusted; a slight increase may sharpen peaks.
-
Reduce Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase the interaction time with the chiral stationary phase, often leading to better separation.[1]
-
Column Temperature: Temperature can significantly affect chiral separations. Try running the analysis at a lower temperature (e.g., 15°C) to enhance enantioselectivity.
-
Check Column Health: The chiral stationary phase can degrade over time. If performance has declined, consider flushing the column according to the manufacturer's instructions or replacing it.
Q2: My peaks are tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[1]
-
Adjust Mobile Phase Additive: The amine group in your compound can interact with residual silanols on silica-based columns. Increasing the concentration of the acidic modifier (TFA) can help to protonate the amine and reduce these secondary interactions.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.
-
Column Contamination: If the column is contaminated, it can lead to active sites that cause tailing.[1] Flush the column with a strong solvent recommended by the manufacturer.
Q3: I am observing a high backpressure in the HPLC system. What could be the cause?
A3: High backpressure is usually indicative of a blockage in the system.
-
Check for Blockages: Systematically check for blockages, starting from the detector and moving backward. A common culprit is a blocked column inlet frit.
-
Reverse Flush Column: You can try to reverse-flush the column (disconnect from the detector) at a low flow rate to dislodge any particulate matter from the inlet frit.
-
Filter Samples: Ensure all samples and mobile phases are properly filtered to prevent particulates from entering the system.
Section 2: Quantitative NMR (qNMR) for Purity Assay
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of this compound without the need for a specific reference standard of the compound itself.
Experimental Protocol: qNMR Purity Determination
This protocol provides a general procedure for qNMR analysis.
| Parameter | Value |
| Solvent | Deuterated Methanol (Methanol-d4) or D₂O |
| Internal Standard | Maleic Acid or Dimethyl Sulfone (DMSO₂) |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton |
| Pulse Angle | 90° |
| Number of Scans | ≥ 16 (adjust for desired signal-to-noise) |
| Data Processing | Manual phasing and baseline correction |
Troubleshooting Logic for qNMR Analysis
Caption: Troubleshooting decision tree for qNMR purity analysis.
qNMR Troubleshooting FAQs
Q1: My calculated purity is above 100%. What is the likely cause?
A1: A purity value exceeding 100% typically points to an issue with the internal standard or weighing.
-
Internal Standard Purity: The purity of your internal standard is assumed to be 100% in the calculation. If it contains impurities (e.g., water), its effective concentration will be lower, leading to an overestimation of your sample's purity. Use a certified, dry internal standard.
-
Weighing Error: Ensure accurate weighing of both your sample and the internal standard on a calibrated analytical balance. Any inaccuracies will directly affect the final purity calculation.
-
Integration Error: Incorrectly integrating the peaks of interest can also lead to errors. Ensure that the integration region for both the sample and the internal standard is set correctly and that the baseline is properly corrected.
Q2: I'm seeing overlapping peaks between my sample and the internal standard. How can I resolve this?
A2: Peak overlap will lead to inaccurate integration and, therefore, an incorrect purity value.
-
Choose a Different Internal Standard: Select an internal standard with signals in a region of the ¹H NMR spectrum that is clear of any signals from your analyte.
-
Change the Solvent: Switching to a different deuterated solvent can sometimes shift the peaks enough to resolve the overlap.
-
Adjust pH: For ionizable compounds, adjusting the pH of the sample (e.g., by adding a drop of DCl or NaOD) can shift the position of certain protons, potentially resolving the overlap.
Q3: The signal-to-noise ratio of my spectrum is poor. Will this affect my purity calculation?
A3: Yes, a low signal-to-noise ratio can lead to inaccuracies in peak integration.
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
Check Sample Concentration: Ensure that you have dissolved a sufficient amount of your sample and the internal standard to obtain a good signal.
-
Use a Higher Field Magnet: If available, using an NMR spectrometer with a higher magnetic field strength will improve sensitivity and signal dispersion.
Section 3: Titration and Water Content Analysis
Titration methods are valuable for determining the overall assay of the hydrochloride salt and for quantifying the water content.
Experimental Protocols
Acid-Base Titration for Assay
| Parameter | Value |
| Titrant | 0.1 M Sodium Hydroxide (NaOH) |
| Sample Preparation | Accurately weigh ~150 mg of the sample and dissolve in 50 mL of deionized water |
| Indicator | Phenolphthalein or potentiometric endpoint detection |
| Endpoint | The first permanent pink color or the equivalence point from the titration curve |
Karl Fischer Titration for Water Content
| Parameter | Value |
| Titration Type | Coulometric or Volumetric |
| Reagent | Commercial Karl Fischer reagent |
| Sample Preparation | Accurately weigh the sample and add it directly to the titration vessel |
| Endpoint | Potentiometric |
Titration Troubleshooting FAQs
Q1: In Karl Fischer titration, I'm getting an "OVER TITRATION" error. What does this mean?
A1: An "OVER TITRATION" error indicates that there is an excess of iodine in the titration cell, which can be caused by several factors.[2]
-
Stirring Issues: Ensure that the stirrer is on and functioning correctly. Inadequate mixing of the sample with the reagent can lead to localized high concentrations of water, causing the instrument to add too much titrant.[2]
-
Electrode Problems: The detector electrode may be malfunctioning. Check the cable connections and ensure the electrode is clean.
-
Sample Introduction: Introducing the sample too slowly can cause the instrument to over-titrate.
Q2: My acid-base titration endpoint is not sharp. How can I improve it?
A2: A poorly defined endpoint can lead to inaccurate assay results.
-
Solvent System: While water is a common solvent, for some amine hydrochlorides, titrating in a non-aqueous solvent like a mixture of glacial acetic acid can provide a sharper endpoint.
-
Potentiometric Titration: Using a pH meter to monitor the titration and determine the endpoint from the inflection point of the titration curve is generally more accurate than using a colorimetric indicator.
-
Titrant Concentration: Ensure your titrant has been recently standardized.
Q3: Are there any known interferences for Karl Fischer titration with amine hydrochlorides?
A3: Yes, the amine functionality can interfere with the Karl Fischer reaction.
-
pH Shift: Strongly basic amines can shift the pH of the Karl Fischer reagent outside of its optimal range, leading to side reactions and inaccurate results.[3] Using a reagent specifically formulated for basic samples or adding a buffering agent like salicylic acid can mitigate this.[3]
-
Side Reactions: Although less common with the hydrochloride salt, the free amine can potentially react with components of the Karl Fischer reagent. Using specialized reagents can help to avoid these side reactions.[4]
References
interpreting unexpected results with (S)-3-Amino-4-phenylbutyric acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with (S)-3-Amino-4-phenylbutyric acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from racemic and (R)-phenibut?
This compound is the hydrochloride salt of the (S)-enantiomer of 3-Amino-4-phenylbutyric acid, commonly known as phenibut. Phenibut is a derivative of the inhibitory neurotransmitter GABA.[1] Commercially available phenibut is often a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. The key difference lies in their pharmacological activity. The (R)-enantiomer is significantly more potent as a GABA-B receptor agonist, which is responsible for the classical effects of phenibut.[2][3][4][5] The (S)-enantiomer is largely inactive at the GABA-B receptor.[2][3][4][5]
Q2: I am not observing the expected GABA-B agonist activity in my experiments. What could be the cause?
A primary reason for a lack of GABA-B agonist activity is the use of the (S)-isomer of 3-Amino-4-phenylbutyric acid hydrochloride. Research has shown that the pharmacological activity of racemic phenibut at the GABA-B receptor is primarily due to the (R)-enantiomer.[2][3][4][5] The (S)-enantiomer has a much lower affinity for the GABA-B receptor and is considered inactive at typical experimental concentrations.[2][3][4][5] Therefore, if your experimental design is intended to probe GABA-B agonism, the use of the (S)-isomer will likely yield negative or unexpected results.
Q3: Are there alternative biological targets for this compound?
Yes. While the (S)-enantiomer is inactive at the GABA-B receptor, studies have shown that both the (R)- and (S)-enantiomers of phenibut bind to the α2-δ subunit of voltage-dependent calcium channels.[6][7] This is the same target as the drugs gabapentin and pregabalin. This interaction may explain some of the gabapentin-like anti-nociceptive effects observed with phenibut.[6][7] Therefore, if you are observing biological effects that are not mediated by the GABA-B receptor, it is worth investigating pathways related to the α2-δ subunit of voltage-dependent calcium channels.
Q4: What are the general recommendations for handling and storing this compound?
This compound is typically a white to off-white crystalline powder.[8][9] For safe handling, it is recommended to use personal protective equipment, including gloves, lab coat, and safety goggles.[10] Handling should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Q5: What is the solubility of this compound?
The hydrochloride salt form of 3-Amino-4-phenylbutyric acid enhances its stability and solubility in aqueous solutions.[8][12] It is generally soluble in water.[13] However, specific solubility data in various buffers and organic solvents can be limited. It is always recommended to perform small-scale solubility tests in your specific experimental buffer before preparing large stock solutions. The pH of the solution can also influence solubility.[13]
Troubleshooting Guides
Problem: Inconsistent or No Biological Activity
Possible Cause 1: Incorrect Stereoisomer As detailed in the FAQs, the (S)-isomer is largely inactive at the GABA-B receptor. If your experiment is designed to measure GABA-B agonism, you will not see the expected activity.
-
Solution: Verify the stereochemistry of your compound. If your research requires GABA-B agonism, you should use the (R)-isomer or the racemic mixture.
Possible Cause 2: Compound Degradation Improper storage or handling can lead to the degradation of the compound.
-
Solution: Ensure the compound has been stored in a cool, dry place, protected from light. Prepare fresh stock solutions for your experiments.
Possible Cause 3: Low Purity of the Compound Impurities in the compound can interfere with the experiment and lead to inconsistent results.
-
Solution: Verify the purity of your compound using analytical techniques such as HPLC or NMR. If the purity is below an acceptable level (typically ≥98% for in vitro assays), a new, high-purity batch should be procured.
Problem: Unexpected Pharmacological Profile
Possible Cause: Activity at an Alternative Target If you observe biological effects that are inconsistent with GABA-B receptor activation, your compound may be acting on an alternative target.
-
Solution: As mentioned in the FAQs, the (S)-isomer binds to the α2-δ subunit of voltage-dependent calcium channels.[6][7] Consider designing experiments to test for activity at this target, such as electrophysiological assays measuring calcium channel currents or binding assays with radiolabeled gabapentin.
Problem: Issues with HPLC Analysis (e.g., peak splitting, broadening, or shifting retention times)
Possible Cause 1: Column Contamination or Degradation Over time, HPLC columns can become contaminated with sample matrix components or the stationary phase can degrade, leading to poor peak shapes.
-
Solution:
-
Wash the column with a strong solvent to remove contaminants.
-
If the problem persists, consider replacing the column.
-
Always use a guard column to protect the analytical column.[14]
-
Possible Cause 2: Inappropriate Mobile Phase The pH and composition of the mobile phase are critical for good chromatography of amino acids.
-
Solution:
-
Ensure the mobile phase is properly prepared and degassed.
-
Optimize the pH of the mobile phase to ensure the analyte is in a single ionic state.
-
If using a gradient, ensure the gradient is reproducible.[15]
-
Possible Cause 3: Sample Overload Injecting too much sample can lead to peak fronting or broadening.
-
Solution: Dilute your sample and re-inject.
Data Presentation
Table 1: Comparative Binding Affinities of Phenibut Enantiomers
| Compound | Target | Affinity (Ki) | Reference |
| (R)-Phenibut | GABA-B Receptor | 92 ± 3 µM | [2][3][4] |
| (S)-Phenibut | GABA-B Receptor | Inactive | [2][3][4][5] |
| Racemic Phenibut | GABA-B Receptor | 177 ± 2 µM | [2][3][4] |
| (R)-Phenibut | α2-δ Subunit (Voltage-Dependent Ca2+ Channel) | 23 µM | [6] |
| (S)-Phenibut | α2-δ Subunit (Voltage-Dependent Ca2+ Channel) | 39 µM | [6] |
Experimental Protocols
Key Experiment: GABA-B Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.
Materials:
-
Cell membranes prepared from tissue or cells expressing GABA-B receptors.
-
Radioligand: [3H]CGP54626 (a selective GABA-B antagonist).
-
Non-specific binding control: Baclofen (a known GABA-B agonist) at a high concentration (e.g., 1 mM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Test compound: this compound.
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.
Expected Result for this compound: Based on published data, the (S)-isomer is not expected to significantly displace the radioligand from the GABA-B receptor at typical concentrations, resulting in a very high or undetermined Ki value.[2][3][4][5]
Mandatory Visualizations
Caption: GABA-B Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: Experimental Workflow for Compound Characterization.
References
- 1. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. science.rsu.lv [science.rsu.lv]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. CAS#:138165-77-2 | this compound | Chemsrc [chemsrc.com]
- 12. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
(S)-3-Amino-4-phenylbutyric acid hydrochloride storage and handling best practices
This technical support center provides best practices for the storage and handling of (S)-3-Amino-4-phenylbutyric acid hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is important to keep it away from incompatible materials such as strong oxidizing agents.[2] For long-term stability, storage at room temperature is recommended.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection such as tightly fitting safety goggles.[1][4] In situations where dust formation is possible, a full-face respirator should be used.[1][4]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound is soluble in water and to a lesser extent in DMSO and methanol.[3][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS or saline) or water. The hydrochloride salt form enhances its aqueous solubility and stability.[2] See the detailed experimental protocol below for a step-by-step guide.
Q4: What are the known biological targets of this compound?
A4: The primary biological target is the GABA-B receptor, where it acts as an agonist.[6] The (S)-enantiomer is the more active form at the GABA-B receptor. It has been used in research to study anxiety, neurotransmission, and cognitive enhancement.[6]
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[2] Contact with such materials should be avoided to prevent hazardous reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Inconsistent or no biological effect observed in experiments. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions may lead to degradation. 2. Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. 3. Low Receptor Expression: The cell line or animal model may have low or no expression of the GABA-B receptor. 4. Assay Sensitivity: The experimental assay may not be sensitive enough to detect the compound's effect. | 1. Prepare fresh stock solutions. Ensure the compound is stored according to the recommended conditions. 2. Double-check all calculations and ensure accurate pipetting. 3. Verify GABA-B receptor expression in your experimental system using techniques like Western blot or qPCR. 4. Optimize the assay conditions. Consider using a positive control, such as GABA or baclofen, to validate the assay's responsiveness. |
| Precipitation of the compound in the stock solution or experimental media. | 1. Low Solubility: The concentration of the stock solution may exceed the solubility limit in the chosen solvent. 2. pH Effects: The pH of the experimental media may affect the solubility of the compound. 3. Temperature Effects: Storing the solution at a low temperature may cause precipitation. | 1. Prepare a less concentrated stock solution. Gentle warming may help dissolve the compound, but be cautious of potential degradation. 2. Adjust the pH of the solution. The hydrochloride salt is more soluble in aqueous solutions. 3. Store the solution at the recommended temperature. If refrigeration is necessary, allow the solution to come to room temperature before use. |
| Unexpected off-target effects. | 1. Compound Purity: The compound may contain impurities that are causing the off-target effects. 2. High Concentration: Using a very high concentration of the compound may lead to non-specific interactions. | 1. Ensure you are using a high-purity grade of the compound. 2. Perform a dose-response curve to determine the optimal concentration range for your experiment and to identify concentrations that may lead to off-target effects. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |
| Molecular Weight | 215.68 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 194-201°C (with decomposition) | [3] |
| Solubility | Water (soluble), DMSO (slightly), Methanol (slightly) | [3][5] |
Experimental Protocols
Preparation of a 100 mM Stock Solution
-
Weighing: Accurately weigh 21.57 mg of this compound using a calibrated analytical balance.
-
Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile deionized water or phosphate-buffered saline (PBS).
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term use (up to a few days), the solution can be stored at 4°C.
In Vitro GABA-B Receptor Activation Assay
This protocol provides a general workflow for assessing the agonist activity of this compound on the GABA-B receptor in a cell-based assay.
-
Cell Culture: Culture a cell line expressing the GABA-B receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the receptor) in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and wash with assay buffer. Add the diluted compound solutions to the wells. Include a positive control (e.g., GABA or baclofen) and a negative control (vehicle).
-
Incubation: Incubate the plate for the desired period to allow for receptor activation.
-
Detection: Measure the downstream signaling of GABA-B receptor activation. This can be done by quantifying changes in cyclic AMP (cAMP) levels, measuring G-protein activation (e.g., using a [³⁵S]GTPγS binding assay), or monitoring changes in intracellular calcium.
-
Data Analysis: Analyze the data to generate a dose-response curve and determine the EC₅₀ value of the compound.
Visualizations
Caption: GABA-B Receptor Signaling Pathway.
Caption: In Vitro GABA-B Agonist Screening Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS#:138165-77-2 | this compound | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride | Chemsrc [chemsrc.com]
Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-phenylbutyric acid hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the storage, preparation, and experimental use of this compound.
1. Compound Handling and Storage
Q1: My experimental results are inconsistent. Could the way I'm storing and handling the compound be a factor?
A1: Absolutely. Improper storage and handling of this compound is a significant source of variability. This compound is hygroscopic, meaning it readily absorbs moisture from the air.
Troubleshooting Steps:
-
Verify Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended.
-
Minimize Freeze-Thaw Cycles: For solutions, prepare aliquots to avoid repeated freezing and thawing, which can degrade the compound.
-
Use a Desiccator: When weighing the powder, do so in a low-humidity environment or use a desiccator to prevent moisture absorption.
-
Record Lot Numbers: Always document the lot number of the compound used in each experiment to track potential batch-to-batch variations.
2. Solution Preparation
Q2: I'm having trouble dissolving the compound, or I'm seeing precipitation in my solutions. What should I do?
A2: Solubility issues can lead to inaccurate dosing and inconsistent results. The hydrochloride salt form of 3-Amino-4-phenylbutyric acid enhances its stability and aqueous solubility.
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO). Refer to the solubility data table below for specific concentrations.
-
pH of the Solution: The pH of your buffer can impact the stability and solubility of the compound. While generally stable, extreme pH values should be avoided. It is recommended to prepare solutions in a buffer with a pH close to physiological pH (7.2-7.4) for in vitro and in vivo studies.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept at 4°C for short-term storage (up to 24 hours) or frozen at -20°C or -80°C for longer periods.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation or color change before use. If observed, discard the solution and prepare a fresh one.
3. In Vitro Experiments
Q3: I'm not observing the expected cellular response, or the response is highly variable in my in vitro assays.
A3: Inconsistent cellular responses can stem from several factors, from solution preparation to the specifics of your assay.
Troubleshooting Steps:
-
Confirm Enantiomeric Purity: The pharmacological activity of phenibut is primarily attributed to the (R)-enantiomer at the GABA-B receptor. If you are using a racemic mixture, be aware that the (S)-enantiomer is significantly less active. Inconsistent ratios of enantiomers between batches can be a major source of variability.
-
Vehicle Controls: Always include a vehicle control group (the solvent used to dissolve the compound) to ensure that the observed effects are not due to the solvent itself.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
-
Incubation Time: Optimize the incubation time of the compound with your cells.
4. In Vivo & Behavioral Studies
Q4: My behavioral data shows high variability between animals and cohorts.
A4: Behavioral studies are inherently prone to variability. Minimizing this requires strict adherence to standardized protocols and careful consideration of experimental parameters.
Troubleshooting Steps:
-
Acclimation: Ensure all animals are properly acclimated to the testing room and equipment before the experiment to reduce stress-induced variability.
-
Consistent Handling: Handle all animals in the same gentle manner.
-
Dosing and Timing: The timing of compound administration relative to the behavioral test is critical. It is advisable to perform a pilot study to determine the optimal time window for your specific assay and animal model. Administer the compound consistently at the same time of day for all animals.
-
Blinding: Whenever possible, the experimenter conducting the behavioral scoring should be blind to the treatment groups to avoid bias.
-
Control Groups: Always include a vehicle-treated control group. For some experiments, a positive control (a compound with a known effect) can also be beneficial.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 194-201°C |
| Hygroscopicity | Hygroscopic |
Table 2: Solubility Data
| Solvent | Solubility |
| Water | Highly soluble |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 14 mg/mL |
Table 3: Recommended Storage Conditions
| Condition | Duration | Temperature |
| Solid Form | Long-term | 2-8°C in a dry, dark place |
| Aqueous Solution | Short-term (≤ 24 hours) | 4°C |
| Aqueous Solution | Long-term | -20°C or -80°C (in aliquots) |
Experimental Protocols
1. Preparation of Stock Solutions for In Vitro Assays
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in PBS.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out 2.157 mg of this compound.
-
Add Solvent: Add 1 mL of sterile PBS (pH 7.2) to the tube.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary, but avoid excessive heat.
-
Sterile Filter (Optional): For cell culture experiments, it is recommended to sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
2. Elevated Plus Maze (EPM) Protocol for Assessing Anxiolytic-like Effects in Mice
This protocol outlines a standard procedure for using the EPM to evaluate the effects of this compound.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
This compound solution (prepared in saline or other appropriate vehicle)
-
Vehicle solution (control)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose-response study (e.g., 10, 25, 50 mg/kg) is recommended to determine the optimal dose. Testing should occur 30-60 minutes post-injection.
-
Testing:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Mandatory Visualizations
Caption: GABA-B Receptor Signaling Pathway Activated by this compound (Phenibut).
Caption: General Experimental Workflow for this compound Studies.
Caption: Logical Troubleshooting Flowchart for Inconsistent Results.
Validation & Comparative
A Comparative Guide to the In Vitro Effects of (S)-3-Amino-4-phenylbutyric Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as Phenibut, against relevant alternatives. The information presented herein is supported by experimental data to assist researchers in evaluating its pharmacological profile.
This compound is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its key structural feature is a phenyl ring attached to the β-position of the GABA backbone, which allows it to cross the blood-brain barrier more effectively than GABA itself.[2][3] Developed in the Soviet Union in the 1960s, it is recognized for its anxiolytic and nootropic properties.[4][5]
Primary Mechanism of Action: GABA-B Receptor Agonism
The principal in vitro effect of this compound is its activity as a full agonist at the GABA-B receptor.[3][5] GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[6] The receptor is an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[7]
Upon agonist binding to the GABA-B1 subunit, a conformational change activates the associated Gαi/o-type protein.[6][8] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase : The Gα subunit inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[9]
-
Modulation of Ion Channels : The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[6][8] It also inhibits voltage-gated calcium channels (CaV2.1 and CaV2.2), which reduces calcium influx and subsequently suppresses neurotransmitter release.[6]
The (R)-enantiomer of Phenibut demonstrates a significantly higher affinity for the GABA-B receptor—over 100 times greater than the (S)-enantiomer—making it the primary active enantiomer for this target.[3]
Secondary Mechanism: Gabapentinoid Activity
In addition to its primary action at GABA-B receptors, Phenibut also functions as a gabapentinoid. It binds to and blocks the α2δ subunit of voltage-gated calcium channels (VDCCs), a mechanism it shares with drugs like gabapentin and pregabalin.[3] This action contributes to its overall effect on neuronal excitability by reducing calcium influx.
Comparative In Vitro Data
The primary alternative for in vitro comparison is Baclofen, a structural analog of Phenibut that contains a chlorine atom on the para position of the phenyl ring.[10] This modification significantly increases its potency at the GABA-B receptor.
| Compound | Primary Target | Affinity (IC50, μM) | Potency vs. Phenibut |
| (R,S)-Phenibut HCl | GABA-B Receptor Agonist | ~92 µM | 1x |
| Baclofen | GABA-B Receptor Agonist | ~1.3 µM | ~70x higher |
| Gabapentin | α2δ subunit of VDCCs | N/A (Different Target) | N/A |
| Pregabalin | α2δ subunit of VDCCs | N/A (Different Target) | N/A |
| Data synthesized from rat brain membrane assays. Affinity values can vary based on experimental conditions.[3] |
Experimental Protocols
GABA-B Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the GABA-B receptor by measuring its ability to displace a specific radioligand.
Objective: To quantify the binding of this compound to GABA-B receptors in prepared rat brain membranes.
Materials:
-
Tissue: Whole rat brain (minus cerebellum and pons)
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
-
Radioligand: [³H]CGP54626 (a potent GABA-B antagonist)
-
Non-specific binding control: 100 µM Baclofen or 1 mM GABA
-
Test Compound: this compound, various concentrations
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[11]
-
Wash the resulting pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step three times to remove endogenous GABA.[11]
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.1-0.2 mg/well.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, 2-4 nM [³H]CGP54626, and either the test compound (at various concentrations), buffer (for total binding), or excess unlabeled Baclofen (for non-specific binding).[12]
-
The final assay volume should be around 100-200 µL.
-
Incubate the mixture at room temperature for 1.5 hours to allow binding to reach equilibrium.[12]
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[13]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit.
Objective: To determine if this compound acts as an agonist by measuring G-protein activation.
Methodology:
-
Prepare cell membranes expressing GABA-B receptors as described above.
-
Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Upon receptor activation by an agonist, the Gα subunit releases GDP and binds [³⁵S]GTPγS.
-
The reaction is stopped, and the amount of membrane-bound [³⁵S]GTPγS is quantified via filtration and scintillation counting.[12]
-
An increase in [³⁵S]GTPγS binding compared to baseline indicates agonist activity.
References
- 1. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenibut - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Amino-4-phenylbutyric acid vs (R)-3-Amino-4-phenylbutyric acid activity
An Objective Comparison of the Biological Activities of (S)- and (R)-3-Amino-4-phenylbutyric Acid
Introduction
3-Amino-4-phenylbutyric acid, commonly known as phenibut, is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1] It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is utilized for its anxiolytic (anxiety-reducing) and nootropic (cognitive-enhancing) effects.[2] Phenibut is a chiral molecule, existing as two distinct optical isomers, or enantiomers: (S)-3-Amino-4-phenylbutyric acid and (R)-3-Amino-4-phenylbutyric acid. While racemic phenibut (a mixture of both enantiomers) is typically used, the individual enantiomers possess significantly different pharmacological profiles and potencies. This guide provides a detailed comparison of their biological activities, supported by experimental data.
Primary Mechanisms of Action
The pharmacological effects of phenibut are primarily mediated through its interaction with two specific targets in the central nervous system:
-
GABA-B (GABAB) Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the brain.[3]
-
α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs): This is the same target for gabapentinoid drugs like gabapentin and pregabalin.[1][4]
The two enantiomers of phenibut exhibit striking differences in their affinities for these targets, which dictates their overall activity.
Comparative Biological Activity
GABAB Receptor Activity
The most significant difference between the two enantiomers lies in their activity at the GABAB receptor. The (R)-enantiomer is the primary active component at this site.[5][6] Experimental data shows that (R)-phenibut has a more than 100-fold higher affinity for the GABAB receptor compared to (S)-phenibut.[1] In fact, the S-enantiomer is often considered inactive at the GABAB receptor at typical therapeutic concentrations.[5][7]
This differential binding means that the GABA-mimetic effects of racemic phenibut, including sedation, muscle relaxation, and anxiolysis, are almost exclusively attributed to the (R)-enantiomer.[6] Studies have shown that the antidepressant and locomotor depressing activities of (R)-phenibut can be blocked by a GABAB receptor-selective antagonist, confirming this mechanism.[5]
α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)
In contrast to their divergent activity at the GABAB receptor, both (R)- and (S)-phenibut bind to the α2δ subunit of VDCCs with similar affinity.[1][4] This action is analogous to that of gabapentin and pregabalin and is thought to contribute to the analgesic (pain-relieving) properties of phenibut.[4][8] Experimental evidence suggests that the anti-nociceptive effects of phenibut are not blocked by GABAB antagonists, indicating that they are mediated through the α2δ subunit of VDCCs.[4]
Data Presentation: Binding Affinities
The following table summarizes the quantitative binding affinities (Ki) of the (S) and (R) enantiomers of 3-Amino-4-phenylbutyric acid for their primary molecular targets, as determined by radioligand binding assays in rat brain tissue. A lower Ki value indicates a higher binding affinity.
| Compound | GABAB Receptor Ki (μM) | α2δ Subunit of VDCCs Ki (μM) |
| (R)-3-Amino-4-phenylbutyric acid | 92[1][5] | 23[1][4] |
| (S)-3-Amino-4-phenylbutyric acid | >1000[1] | 39[1][4] |
| Racemic Phenibut | 177[1][5] | Not Determined |
| Baclofen (Reference GABAB Agonist) | 6[5] | 156[1][4] |
| Gabapentin (Reference Gabapentinoid) | >1000[1] | 0.05[1][4] |
Experimental Protocols
Radioligand Binding Assay for GABAB and α2δ Subunit Affinity
This section details a representative methodology for determining the binding affinities of (S)- and (R)-3-Amino-4-phenylbutyric acid.
Objective: To quantify the binding affinity (Ki) of each enantiomer for the GABAB receptor and the α2δ subunit of VDCCs in rat brain tissue.
Materials:
-
Rat brain tissue (cerebral cortex or whole brain minus cerebellum)
-
Tris-HCl buffer
-
Radioligands: [3H]CGP54626 (for GABAB receptors), [3H]gabapentin (for α2δ subunits)
-
Test compounds: (S)-3-Amino-4-phenylbutyric acid, (R)-3-Amino-4-phenylbutyric acid
-
Non-specific binding agent (e.g., baclofen for GABAB, unlabeled gabapentin for α2δ)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Homogenizer
Procedure:
-
Membrane Preparation: Rat brain tissue is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to create a membrane preparation.
-
Binding Assay:
-
Incubation tubes are prepared containing the membrane preparation, the specific radioligand ([3H]CGP54626 or [3H]gabapentin), and varying concentrations of the test compounds ((S)- or (R)-enantiomer).
-
A set of tubes for determining non-specific binding is also prepared, containing a high concentration of a non-labeled competitor (e.g., baclofen or gabapentin).
-
The tubes are incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.
-
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Visualizations
Caption: Differential binding of (R)- and (S)-phenibut to their molecular targets.
Caption: Workflow for a radioligand binding assay.
Conclusion
The biological activity of 3-Amino-4-phenylbutyric acid is highly dependent on its stereochemistry. The (R)-enantiomer is primarily responsible for the GABA-mimetic effects, such as anxiolysis and sedation, due to its significantly higher affinity for the GABAB receptor.[1][5] In contrast, both (R)- and (S)-enantiomers contribute to the analgesic effects by binding to the α2δ subunit of voltage-dependent calcium channels with similar potencies.[1][4] The (S)-enantiomer is largely inactive at the GABAB receptor.[7] This detailed understanding of the differential activity of each enantiomer is crucial for researchers and drug development professionals seeking to develop more selective therapeutic agents.
References
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. psychonautwiki.org [psychonautwiki.org]
A Comparative Analysis of (S)-3-Amino-4-phenylbutyric acid hydrochloride and Baclofen
This guide provides a detailed, data-driven comparison of (S)-3-Amino-4-phenylbutyric acid hydrochloride, the S-enantiomer of phenibut, and Baclofen. Both compounds are analogues of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and are recognized for their activity as GABA-B receptor agonists.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their chemical properties, pharmacological profiles, and mechanisms of action, supported by experimental data and protocols.
Chemical and Physical Properties
This compound (also known as the S-enantiomer of Phenibut HCl) and Baclofen share a core γ-aminobutyric acid structure but are distinguished by the substitution on the phenyl ring.[1] Baclofen contains a chlorine atom at the para-position of the phenyl ring, whereas phenibut does not.[1] This structural difference significantly influences their pharmacological potency and clinical applications.
| Property | This compound | Baclofen ((RS)-4-Amino-3-(4-chlorophenyl)butanoic acid) |
| Synonyms | (S)-Phenibut HCl, L-Beta-Homophenylalanine HCl[2][3] | Lioresal, Kemstro, Gablofen[4] |
| Molecular Formula | C₁₀H₁₄ClNO₂[3] | C₁₀H₁₂ClNO₂[4][5] |
| Molecular Weight | 215.68 g/mol [3] | 213.66 g/mol [4][5] |
| Chemical Structure | Features a phenyl group attached to the β-position of the GABA backbone.[6][7] | Features a 4-chlorophenyl group at the β-position of the GABA backbone.[4][5] |
| Appearance | White crystalline powder.[3] | White to off-white, odorless crystalline powder.[4] |
| Solubility | Soluble in water.[3] | Slightly soluble in water.[4][8] |
Pharmacological Profile
Both compounds exert their primary effects by activating the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA.[9][10] However, their affinity and potency at this receptor differ substantially.
Mechanism of Action
Activation of the GABA-B receptor by agonists like Baclofen and Phenibut initiates a cascade of intracellular events leading to neuronal inhibition.[11] The receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, couples to Gαi/o proteins. This coupling leads to:
-
Inhibition of Adenylyl Cyclase: Reduces the intracellular concentration of cyclic AMP (cAMP).[11]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Causes potassium ion efflux, leading to hyperpolarization of the neuronal membrane.[10][12]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Suppresses calcium ion influx, which in turn inhibits the release of excitatory neurotransmitters.[11][13]
Phenibut and its analogues have also been found to block α2δ subunit-containing voltage-gated calcium channels, similar to gabapentinoids, although this action is weaker for baclofen.[8][14]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS#:138165-77-2 | this compound | Chemsrc [chemsrc.com]
- 3. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]
- 4. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Baclofen [webbook.nist.gov]
- 6. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Baclofen - Wikipedia [en.wikipedia.org]
- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAB receptor - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 12. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Phenibut - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanisms of (S)-3-Amino-4-phenylbutyric acid hydrochloride and Gabapentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut, and gabapentin. Both compounds are analogues of the neurotransmitter γ-aminobutyric acid (GABA), yet their primary modes of action diverge significantly, leading to distinct pharmacological profiles. This document summarizes key experimental data, details relevant experimental methodologies, and visualizes the signaling pathways to facilitate a clear understanding of their differences.
Introduction to the Compounds
This compound is the S-enantiomer of phenibut, a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1][2] Commercially, phenibut is often supplied as a racemic mixture of its (R)- and (S)-enantiomers.[3][4] It is recognized for its anxiolytic and nootropic effects.[2] The presence of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.[5]
Gabapentin is an anticonvulsant and analgesic medication first approved in 1993.[6] While designed as a GABA analogue, its mechanism does not involve direct interaction with GABA receptors.[6][7] It is widely prescribed for the treatment of neuropathic pain, epilepsy, and other neurological disorders.[6]
Comparative Analysis of Mechanisms of Action
The primary distinction between phenibut and gabapentin lies in their principal molecular targets. Phenibut exhibits a dual mechanism, acting as a direct agonist at GABA-B receptors and as a ligand for the α2δ subunit of voltage-gated calcium channels (VDCCs).[1][8] In contrast, gabapentin's effects are mediated almost exclusively through its interaction with the α2δ subunit of VDCCs, with no significant affinity for GABA receptors.[6][7]
This compound (Phenibut)
Phenibut's pharmacological activity is stereospecific. The GABAergic effects are primarily attributed to the (R)-enantiomer, which is a full agonist at the GABA-B receptor.[1][3][9] The (S)-enantiomer, specified in the topic, is largely inactive at the GABA-B receptor but retains affinity for the α2δ subunit of VDCCs.[10][11]
-
GABA-B Receptor Agonism (Primarily R-enantiomer): As a GABA-mimetic, (R)-phenibut activates GABA-B receptors, which are G-protein coupled receptors (GPCRs).[2][12] This activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a hyperpolarization of the neuronal membrane and reduced neuronal excitability.[12] This action is responsible for its anxiolytic and sedative effects.[8]
-
α2δ Subunit Ligand (Both Enantiomers): Both (R)- and (S)-phenibut bind to the α2δ subunit of VDCCs, classifying it as a gabapentinoid.[1][10][13] This interaction is similar to the mechanism of gabapentin, contributing to its anti-nociceptive properties.[10] However, its affinity for this target is considerably lower than that of gabapentin.[14]
-
Dopamine Receptor Modulation: Some studies suggest that phenibut may also increase dopamine levels, which could contribute to its mood-elevating effects.[1][8]
Gabapentin
Gabapentin's mechanism is highly specific and does not involve direct GABAergic activity.[7][12]
-
α2δ Subunit Ligand: Gabapentin binds with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of VDCCs.[6][7] It does not bind to the α2δ-3 subunit.[7] This binding is the primary mechanism for its therapeutic effects.[15]
-
Modulation of Calcium Channel Trafficking: Gabapentin does not block the calcium channel pore directly. Instead, its binding to the α2δ subunit is thought to disrupt the trafficking and delivery of the channel complex to the presynaptic membrane.[15] This leads to a reduced density of functional calcium channels at the nerve terminal, which in turn diminishes calcium influx and the subsequent release of excitatory neurotransmitters like glutamate.[6] This reduction in neuronal hyperexcitability underlies its anticonvulsant and analgesic properties.
Quantitative Data: Binding Affinities
The following table summarizes the binding affinities of phenibut enantiomers and gabapentin for their respective primary targets, as determined by radioligand binding assays. Lower K_i_ and K_d_ values indicate higher binding affinity.
| Compound | Target | Parameter | Value | Species/System |
| (R)-Phenibut | GABA-B Receptor | K_i_ | 92 µM | Rat Brain |
| (S)-Phenibut | GABA-B Receptor | - | Inactive | - |
| Racemic Phenibut | GABA-B Receptor | K_i_ | 177 µM | Rat Brain |
| (R)-Phenibut | α2δ Subunit (VDCC) | K_i_ | 23 µM | Rat Brain |
| (S)-Phenibut | α2δ Subunit (VDCC) | K_i_ | 39 µM | Rat Brain |
| Gabapentin | α2δ-1 Subunit (VDCC) | K_d_ | 59 nM (0.059 µM) | Recombinant |
| Gabapentin | α2δ-2 Subunit (VDCC) | K_d_ | 153 nM (0.153 µM) | Recombinant |
Data compiled from multiple sources.[3][7][9][10][12]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway for Phenibut enantiomers.
Caption: Signaling pathway for Gabapentin.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for α2δ and GABA-B Receptors
This protocol describes a general method for determining the binding affinity (K_i_) of a test compound (e.g., phenibut) by measuring its ability to compete with a known radioligand for a specific receptor target (e.g., α2δ subunit or GABA-B receptor).
1. Membrane Preparation:
-
Source: Tissues (e.g., rat or porcine cerebral cortex) or cultured cells expressing the target receptor (α2δ-1, α2δ-2, or GABA-B) are used.[16]
-
Homogenization: The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release membrane fractions.[17]
-
Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed spin removes nuclei and large debris. The resulting supernatant is then ultracentrifuged at high speed (e.g., >100,000 x g) to pellet the membranes containing the receptors.[16][17]
-
Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous ligands (like GABA) that could interfere with the assay.[18]
-
Quantification & Storage: The final pellet is resuspended in a buffer, and the protein concentration is determined (e.g., via BCA or Bradford assay). Aliquots are stored at -80°C.[16]
2. Binding Assay (96-well format):
-
Assay Buffer: A suitable binding buffer is prepared (e.g., for GABA-B: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4; for α2δ: 10 mM HEPES, pH 7.4).[16][18]
-
Reaction Mixture: For each reaction well, the following are added:
-
A fixed volume of the membrane preparation (e.g., 50-100 µg of protein).[19]
-
A fixed concentration of the appropriate radioligand (e.g., [³H]Gabapentin for α2δ or [³H]CGP54626 for GABA-B). The concentration is typically near the K_d_ value of the radioligand for its receptor.[3][16]
-
Varying concentrations of the unlabeled test compound (e.g., (S)-phenibut). A wide concentration range is used to generate a full competition curve.[19]
-
For determining non-specific binding, a high concentration of an unlabeled specific ligand (e.g., unlabeled GABA for GABA-B) is used instead of the test compound.[17]
-
-
Incubation: The plate is incubated for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[18][19]
3. Separation and Quantification:
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C). The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[19]
-
Washing: The filters are quickly washed with several volumes of ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[19]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.[17]
4. Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding (binding in the absence of a competitor).
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The IC50 is converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[20]
Conclusion
This compound (phenibut) and gabapentin, despite their structural similarities to GABA, operate through fundamentally different primary mechanisms. Phenibut is a dual-action compound, with its (R)-enantiomer acting as a direct GABA-B receptor agonist and both enantiomers binding to the α2δ subunit of VDCCs, albeit with much lower affinity than gabapentin.[3][10] Gabapentin's effects are highly specific, mediated by high-affinity binding to the α2δ-1 and α2δ-2 subunits, which modulates calcium channel trafficking and reduces excitatory neurotransmission.[6][7] This detailed comparison of their molecular targets, binding affinities, and downstream signaling pathways provides a crucial framework for researchers in neuropharmacology and drug development.
References
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.rsu.lv [science.rsu.lv]
- 5. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. ovid.com [ovid.com]
- 10. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Gabapentin Receptor α2δ-1 is the Neuronal Thrombospondin Receptor Responsible for Excitatory CNS Synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. PDSP - GABA [kidbdev.med.unc.edu]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to (S)-3-Amino-4-phenylbutyric acid hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as (S)-phenibut, with other relevant compounds used in preclinical research targeting the γ-aminobutyric acid type B (GABA-B) receptor. The information presented herein is intended to assist researchers in selecting appropriate pharmacological tools and designing robust experimental protocols for replicating and advancing published findings. This guide summarizes quantitative data, details key experimental methodologies, and visualizes associated signaling pathways.
Comparative Performance Analysis
This compound is the more active enantiomer of phenibut, a neuropsychotropic drug with anxiolytic and nootropic effects. Its primary mechanism of action is as a GABA-B receptor agonist.[1][2] This section compares the binding affinities and behavioral effects of (S)-phenibut with its racemic form, its less active (R)-enantiomer, the classical GABA-B agonist baclofen, and GABA-B positive allosteric modulators (PAMs).
Data Presentation: Ligand Binding Affinities and Behavioral Outcomes
The following tables summarize the quantitative data from various published studies, offering a direct comparison of the pharmacological profiles of these compounds.
Table 1: Comparative Binding Affinities at GABA-B and Other Receptors
| Compound | Receptor Target | Radioligand | Preparation | Affinity (Kᵢ or IC₅₀ in µM) | Reference |
| (S)-Phenibut | GABA-B | [³H]CGP54626 | Rat brain membranes | Inactive (>1000) | [3] |
| α2-δ subunit of VDCC | [³H]Gabapentin | Rat brain membranes | 39 | [1] | |
| (R)-Phenibut | GABA-B | [³H]CGP54626 | Rat brain membranes | 92 | [3] |
| α2-δ subunit of VDCC | [³H]Gabapentin | Rat brain membranes | 23 | [1] | |
| Racemic Phenibut | GABA-B | [³H]CGP54626 | Rat brain membranes | 177 | [3] |
| Baclofen (racemic) | GABA-B | [³H]CGP54626 | Rat brain membranes | 6.0 | [3] |
| GABA-B | [³H]Baclofen | Cat cerebellum | IC₅₀ = 0.015 ((R)-enantiomer) | [3] | |
| α2-δ subunit of VDCC | [³H]Gabapentin | Rat brain membranes | 156 | [1] | |
| GS39783 (PAM) | GABA-B | [³⁵S]GTPγS binding | Recombinant CHO cells | Potentiates GABA (EC₅₀ ~3-5) | [4] |
| CGP7930 (PAM) | GABA-B | [³⁵S]GTPγS binding | Recombinant CHO cells | Potentiates GABA (EC₅₀ ~3-5) | [4] |
Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. VDCC refers to Voltage-Dependent Calcium Channels.
Table 2: Comparative Efficacy in Preclinical Models of Anxiety and Cognition
| Compound | Behavioral Assay | Species | Dose Range | Key Findings | Reference |
| Racemic Phenibut | Elevated Plus Maze | Rodents | 10-25 mg/kg i.p. | Anxiolytic effects observed. | [2] |
| Passive Avoidance Test | Mice | 5-10 mg/kg i.p. | Improved memory, indicated by increased latency to enter the dark chamber. | [2] | |
| Baclofen | Elevated Plus Maze | Male Mice | 1, 2.5, 5 mg/kg i.p. | Anxiolytic effects in intact and aggressive males. | [5] |
| Social Interaction Test | Rats | 1.25, 2.5, 5 mg/kg | Blocked the reduction in social interaction induced by ethanol withdrawal. | [6] | |
| Novel Object Recognition | Rats | 5 mg/kg daily for 3 weeks | Impaired recognition memory. | [7] | |
| GS39783 (PAM) | Nicotine Self-Administration | Rodents | N/A | Showed efficacy in a model reflecting aspects of nicotine dependence. | [8] |
| CGP7930 (PAM) | Nicotine Self-Administration | Rodents | N/A | Showed efficacy in a model reflecting aspects of nicotine dependence. | [8] |
Experimental Protocols
To facilitate the replication of published studies, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for GABA-B Receptors
This protocol is adapted from studies characterizing ligand binding to GABA-B receptors.[9][10][11]
1. Membrane Preparation:
-
Euthanize rodents and rapidly dissect the desired brain region (e.g., cortex, cerebellum).
-
Homogenize the tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation (e.g., 50-120 µg of protein), the competing test compound at various concentrations, and the radioligand (e.g., [³H]CGP54626A at a concentration near its K_d).
-
For determining non-specific binding, a high concentration of a known GABA-B agonist (e.g., 10 mM GABA) is used.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
3. Termination and Analysis:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B filters pre-soaked in 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is a standard method for assessing anxiety-like behavior in rodents.[12][13][14][15]
1. Apparatus and Environment:
-
The EPM consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.
-
The testing room should have controlled lighting and be free from excessive noise.
2. Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
The session is typically recorded by an overhead video camera for later analysis.
3. Data Analysis:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Other measures, such as total arm entries and distance traveled, can be used to assess general locomotor activity.
Novel Object Recognition (NOR) Test for Cognitive Function
The NOR test is used to assess recognition memory in rodents.[16][17][18][19][20]
1. Apparatus and Objects:
-
The test is conducted in an open-field arena.
-
Two sets of identical objects are required, with one set being novel to the animal during the test phase. The objects should be of similar size but differ in shape and texture.
2. Procedure:
-
Habituation: Acclimate the animal to the empty open-field arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
Familiarization Phase (Trial 1): Place two identical objects in the arena and allow the animal to explore them for a defined period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (Trial 2): Place one of the familiar objects and one novel object in the same locations in the arena and allow the animal to explore for a set time (e.g., 5 minutes).
3. Data Analysis:
-
The primary measure is the discrimination index (DI), calculated as the time spent exploring the novel object minus the time spent exploring the familiar object, divided by the total exploration time.
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.
Mandatory Visualization
GABA-B Receptor Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by the activation of the GABA-B receptor.
Caption: GABA-B receptor activation and downstream signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in performing a radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Comparison of GABA-B Receptor Modulators
This diagram illustrates the relationship between different classes of compounds that modulate the GABA-B receptor.
Caption: Classification of GABA-B receptor modulators.
References
- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of baclofen on anxiety, sexual motivation, and olfactory perception in male mice in different psychoemotional states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baclofen Blocks Expression and Sensitization of Anxiety-Like Behavior in an Animal Model of Repeated Stress and Ethanol Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of long term baclofen treatment on recognition memory and novelty detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of allosteric modulation at GABAB receptors by CGP7930 and GS39783: effects on affinities and efficacies of orthosteric ligands with distinct intrinsic properties. - OAK Open Access Archive [oak.novartis.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. albany.edu [albany.edu]
- 13. protocols.io [protocols.io]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. benchchem.com [benchchem.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Novel object recognition test [bio-protocol.org]
- 18. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-3-Amino-4-phenylbutyric Acid Hydrochloride and Structurally Related Neuromodulators
This guide provides a detailed comparison of (S)-3-Amino-4-phenylbutyric acid hydrochloride, a specific stereoisomer of phenibut, with its racemic form and other key central nervous system depressants, including baclofen, gabapentin, and pregabalin. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on their pharmacological profiles and supporting experimental data.
(S)-3-Amino-4-phenylbutyric acid is the (S)-enantiomer of phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] While racemic phenibut is used for its anxiolytic and nootropic effects, research indicates that its pharmacological activity primarily resides in the (R)-enantiomer, particularly concerning its action at the GABA-B receptor.[1][2][3] The (S)-enantiomer is significantly less active at this receptor.[1][2] However, both enantiomers exhibit affinity for the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism shared with gabapentin and pregabalin.[4][5]
Comparative Pharmacodynamics
The primary mechanism of action for phenibut and its alternatives involves the modulation of GABAergic and calcium channel signaling pathways. A summary of their receptor binding affinities is presented in Table 1.
Table 1: Comparative Receptor Binding Affinities
| Compound | Target | Binding Affinity (Ki, µM) | Species |
| (R)-Phenibut | GABA-B Receptor | 92 ± 3 | Rat |
| α2-δ subunit of VDCC | 23 | Rat | |
| (S)-Phenibut | GABA-B Receptor | Inactive (at doses up to 500 mg/kg in pharmacological tests)[1][2] | Rat |
| α2-δ subunit of VDCC | 39 | Rat | |
| Racemic Phenibut | GABA-B Receptor | 177 ± 2 | Rat |
| Baclofen | GABA-B Receptor | 6.0 ± 1 | Rat |
| α2-δ subunit of VDCC | 156 | Rat | |
| Gabapentin | α2-δ subunit of VDCC | 0.05 | Rat |
| Pregabalin | α2-δ subunit of VDCC | ~6 times higher affinity than Gabapentin[6] | N/A |
Data sourced from multiple studies.[1][3][5][6]
Comparative Efficacy in Preclinical Models
The differential receptor affinities translate to varying pharmacological effects in preclinical models of anxiety, depression, and pain.
Table 2: Summary of Preclinical Efficacy
| Compound | Experimental Model | Observed Effect |
| (R)-Phenibut | Forced Swim Test (Antidepressant model) | Significantly decreased immobility time at 100 mg/kg.[1] |
| Tail-Flick Test (Analgesic model) | Showed analgesic activity.[1] | |
| Formalin-Induced Paw-Licking (Nociception model) | Dose-dependently decreased nociceptive response.[5] | |
| (S)-Phenibut | Locomotor activity, antidepressant, and pain tests | Inactive in doses up to 500 mg/kg.[1][2] |
| Racemic Phenibut | Tail-Flick Test (Analgesic model) | Showed analgesic activity, slightly less potent than (R)-phenibut.[1] |
| Baclofen | Models of spasticity | Primarily used as a muscle relaxant.[7] |
| Anxiety models | Found to have no anxiolytic properties in a conflict situation model.[8] | |
| Gabapentin & Pregabalin | Neuropathic pain models | Effective in reducing neuropathic pain.[6] |
| Seizure models | Exhibit anticonvulsant properties. |
Experimental Protocols
GABA-B Receptor Binding Assay
This protocol is adapted from radioligand binding experiments used to determine the affinity of compounds for the GABA-B receptor.
Objective: To quantify the binding affinity (Ki) of test compounds to the GABA-B receptor in rat brain membrane preparations.
Materials:
-
Rat brain tissue
-
Binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4)
-
Radioligand: [3H]CGP54626 (a selective GABA-B receptor antagonist)
-
Test compounds: (S)-phenibut, (R)-phenibut, racemic phenibut, baclofen
-
Non-specific binding control: High concentration of a known GABA-B agonist (e.g., GABA)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In assay tubes, combine the brain membrane preparation, the radioligand ([3H]CGP54626) at a fixed concentration (e.g., 4 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 1.5 hours) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Forced Swim Test (Porsolt Test)
This protocol is a standard preclinical test for assessing depressive-like behavior and the efficacy of potential antidepressant compounds.
Objective: To evaluate the antidepressant-like effects of test compounds by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Male mice (e.g., CBA strain)
-
Cylindrical container (e.g., 30 cm height, 12 cm diameter)
-
Water maintained at 25 ± 1°C
-
Test compounds administered at specified doses (e.g., 100 mg/kg)
-
Video recording and analysis software
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via the appropriate route (e.g., intraperitoneally) at a predetermined time before the test.
-
Test Session: Gently place each mouse individually into the cylinder filled with water to a depth where the mouse cannot touch the bottom or escape (e.g., 20 cm).
-
Recording: The total duration of the test is 6 minutes.[9][10] Behavior is typically recorded for analysis.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is measured during the last 4 minutes of the 6-minute session.[9][10][11]
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound and its alternatives, as well as a typical experimental workflow for their comparison.
Caption: GABA-B receptor signaling pathway.
Caption: Workflow for comparative pharmacological analysis.
References
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. nbinno.com [nbinno.com]
- 8. [Characteristics of the anxiolytic action of benzodiazepine and GABA derivatives on experimentally modelled anxiety states] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenibut Enantiomers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is utilized for its anxiolytic and nootropic properties.[1] As a chiral molecule, it exists in two stereoisomeric forms: (R)-phenibut and (S)-phenibut. While commercially available as a racemic mixture, emerging research demonstrates significant pharmacological divergence between the two enantiomers. This guide provides a comparative analysis of their functional activities, supported by experimental data, to inform targeted research and development.
Data Presentation: Quantitative Comparison of Phenibut Enantiomers
The functional differences between (R)- and (S)-phenibut are most evident in their binding affinities for their primary molecular targets: the GABAB receptor and the α2δ subunit of voltage-dependent calcium channels (VDCCs).
| Ligand | Target | Assay Type | Preparation | Ki (μM) | Reference |
| (R)-Phenibut | GABAB Receptor | Radioligand Binding ([3H]CGP54626) | Rat Brain Membranes | 92 ± 3 | [2] |
| (S)-Phenibut | GABAB Receptor | Radioligand Binding ([3H]CGP54626) | Rat Brain Membranes | Inactive | [2][3] |
| Racemic Phenibut | GABAB Receptor | Radioligand Binding ([3H]CGP54626) | Rat Brain Membranes | 177 ± 2 | [2] |
| Baclofen (Reference) | GABAB Receptor | Radioligand Binding ([3H]CGP54626) | Rat Brain Membranes | 6.0 ± 1 | [2] |
| (R)-Phenibut | α2δ subunit of VDCC | Radioligand Binding ([3H]gabapentin) | Rat Brain Membranes | 23 | [3] |
| (S)-Phenibut | α2δ subunit of VDCC | Radioligand Binding ([3H]gabapentin) | Rat Brain Membranes | 39 | [3] |
| Gabapentin (Reference) | α2δ subunit of VDCC | Radioligand Binding ([3H]gabapentin) | Rat Brain Membranes | 0.05 | [3] |
Key Findings from In Vivo Studies:
-
In tests of locomotor activity, antidepressant effects, and pain response, (S)-phenibut was found to be inactive at doses up to 500 mg/kg.[2][4]
-
Conversely, (R)-phenibut was approximately twice as potent as racemic phenibut in the majority of these pharmacological tests.[2][4]
-
Specifically, in the forced swimming test, only (R)-phenibut (at 100 mg/kg) significantly reduced immobility time, indicating an antidepressant-like effect.[2][4]
-
The analgesic and locomotor depressing activities of (R)-phenibut were inhibited by a GABAB receptor-selective antagonist, CGP35348, confirming the involvement of this receptor.[2][4]
-
However, the anti-nociceptive effects of (R)-phenibut in a neuropathic pain model were not blocked by the GABAB antagonist, suggesting the involvement of the α2δ subunit of VDCCs in this specific action.[3]
Experimental Protocols
Radioligand Binding Assay for GABAB Receptors
This assay quantifies the affinity of a compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membranes (cortical tissue)
-
[3H]CGP54626 (selective GABAB receptor antagonist)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds: (R)-phenibut, (S)-phenibut, racemic phenibut, baclofen
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Rat brain cortical membranes are prepared and homogenized in Tris-HCl buffer.
-
Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]CGP54626 and varying concentrations of the test compounds.
-
The incubation is carried out at room temperature for a specified period to allow for binding equilibrium to be reached.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for α2δ Subunit of VDCCs
This assay determines the binding affinity of a compound for the α2δ subunit of voltage-dependent calcium channels.
Materials:
-
Rat brain membranes
-
[3H]gabapentin (radiolabeled ligand for the α2δ subunit)
-
HEPES buffer
-
Test compounds: (R)-phenibut, (S)-phenibut, gabapentin
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Rat brain membranes are prepared and suspended in HEPES buffer.
-
Membrane aliquots are incubated with [3H]gabapentin in the presence of varying concentrations of the test compounds.
-
Following incubation to equilibrium, the mixture is filtered through glass fiber filters.
-
Filters are washed with cold buffer to reduce non-specific binding.
-
The amount of radioactivity on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined from concentration-response curves.
-
Ki values are calculated from the IC50 values.
Mandatory Visualization
Caption: Signaling pathway of R-phenibut at the GABAB receptor.
Caption: Mechanism of action of phenibut enantiomers at the α2δ subunit of VDCCs.
Caption: A generalized workflow for radioligand binding assays.
References
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of (S)-3-Amino-4-phenylbutyric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is the hydrochloride salt of the S-enantiomer of phenibut. While the racemic mixture of phenibut has been studied for its anxiolytic, nootropic, and anticonvulsant properties, understanding the distinct effects of the S-enantiomer both in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for targeted drug development and a comprehensive understanding of its pharmacological profile. This guide provides a comparative overview of the currently available experimental data.
In Vitro Effects: Targeting Neuronal Receptors and Cellular Viability
The actions of this compound at the cellular and molecular level have been investigated through receptor binding assays and cell-based viability studies. These experiments provide foundational knowledge of its primary targets and potential neuroprotective mechanisms.
Receptor Binding Affinity
Binding assays are critical for determining the affinity of a compound for its molecular targets. For this compound and its related compounds, these assays have focused on the GABA-B receptor and the α2-δ subunit of voltage-dependent calcium channels (VDCCs).
| Compound | Target | Binding Affinity (Ki) in µM |
| (R)-Phenibut | GABA-B Receptor | 92 ± 3[1] |
| Racemic Phenibut | GABA-B Receptor | 177 ± 2[1] |
| (S)-Phenibut | GABA-B Receptor | Inactive [1] |
| (R)-Phenibut | α2-δ subunit of VDCC | 23[2] |
| (S)-Phenibut | α2-δ subunit of VDCC | 39 [2] |
Experimental Protocol: GABA-B Receptor Binding Assay
A standard experimental approach to determine the binding affinity of compounds to the GABA-B receptor involves a competitive radioligand binding assay.
-
Membrane Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand for the GABA-B receptor, such as [3H]CGP54626, a selective antagonist.[1]
-
Competition: Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Neuroprotection Against Glutamate-Induced Excitotoxicity
In vitro studies using neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, are employed to investigate the potential neuroprotective effects of compounds against excitotoxic insults.
| Condition | Cell Viability (% of Control) |
| Control | 100% |
| 20 mM Glutamate | ~70%[3] |
| 20 mM Glutamate + 1 mM Phenibut | Protected from apoptosis[3] |
Experimental Protocol: Glutamate-Induced Apoptosis in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a high concentration of glutamate (e.g., 20 mM) to induce excitotoxicity. A parallel set of cells is co-treated with glutamate and the test compound (this compound). A control group receives neither glutamate nor the test compound.
-
Assessment of Apoptosis: After a 24-hour incubation period, cell viability and apoptosis can be assessed using various methods:
-
Flow Cytometry: Cells are stained with a fluorescent dye that enters dead cells (e.g., Sytox) and analyzed by flow cytometry to quantify the percentage of dead cells.[3]
-
Western Blotting: The expression levels of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family, can be measured by Western blotting to elucidate the underlying molecular pathways.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
In Vivo Effects: From Animal Behavior to Pharmacological Activity
In vivo studies, primarily in rodent models, are essential for evaluating the physiological and behavioral effects of this compound. These studies provide insights into its potential therapeutic applications for anxiety, depression, cognitive enhancement, and seizure disorders.
Anxiolytic and Antidepressant-like Effects
Behavioral tests such as the elevated plus maze and the forced swim test are standard preclinical models for assessing anxiolytic and antidepressant-like properties of a compound.
Forced Swim Test
| Treatment | Immobility Time |
| Control | Baseline |
| (R)-Phenibut (100 mg/kg) | Significantly decreased[1] |
Experimental Protocol: Forced Swim Test
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (floating passively with only small movements to keep the head above water) is recorded during the last 4 minutes of the session.
-
Drug Administration: The test compound, a vehicle control, and a positive control (a known antidepressant) are administered at a specified time before the test (e.g., 30-60 minutes).
-
Data Analysis: The immobility time for each group is compared. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Nootropic (Cognition-Enhancing) Effects
The novel object recognition test is a widely used assay to evaluate the effects of compounds on learning and memory.
Experimental Protocol: Novel Object Recognition Test
-
Habituation: On the first day, mice are allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).
-
Testing (Choice) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A "discrimination index" is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
Anticonvulsant Effects
The pentylenetetrazol (PTZ)-induced seizure test is a common model to screen for anticonvulsant activity.
Pentylenetetrazol (PTZ)-Induced Seizure Test
| Treatment | Effect on PTZ-Induced Seizures |
| (R)-Phenibut (up to 100 mg/kg) | No effect[2] |
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Drug Administration: The test compound or vehicle is administered to the animals at a specific time before the seizure-inducing agent.
-
Induction of Seizures: A convulsant dose of pentylenetetrazol (e.g., 60-85 mg/kg) is administered, typically via intraperitoneal injection.
-
Observation: Following PTZ administration, the animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures. Key parameters recorded include the latency to the first myoclonic jerk and the first generalized clonic seizure.
-
Data Analysis: The latency to seizures and the percentage of animals protected from seizures in the treated group are compared to the vehicle control group. An increase in seizure latency or a reduction in the incidence of seizures indicates potential anticonvulsant activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms and methodologies discussed.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Glutamate-Induced Apoptosis Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Negative Control Experiment Design for (S)-3-Amino-4-phenylbutyric Acid Hydrochloride
For researchers, scientists, and drug development professionals, the design of robust and well-controlled experiments is paramount to generating valid and interpretable data. This guide provides a detailed comparison and methodology for designing negative control experiments involving (S)-3-Amino-4-phenylbutyric acid hydrochloride, the less active enantiomer of Phenibut.
Phenibut (4-Amino-3-phenylbutanoic acid) is a neuropsychotropic drug that acts as a GABA-mimetic, primarily through agonism at the GABA-B receptor.[1] It is a chiral molecule, existing as two optical isomers or enantiomers: (R)-phenibut and (S)-phenibut.[2] Pharmacological studies have consistently demonstrated that the biological activity at the GABA-B receptor is almost exclusively attributed to the (R)-enantiomer, which is considered the active form (eutomer).[3][4][5] In contrast, (S)-phenibut shows significantly lower affinity for the GABA-B receptor, making it an ideal negative control for isolating and studying the specific effects mediated by this receptor.[6]
However, it is crucial to note that both (R)- and (S)-phenibut bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), similar to gabapentin.[7][8] Therefore, while (S)-phenibut is an excellent negative control for GABA-B receptor activity, it is not an inert substance. The quintessential negative control in any pharmacological study is the vehicle—the formulation used to deliver the active pharmaceutical ingredient (API), but without the API itself.[9] This guide will detail the use of both the inactive enantiomer and the vehicle as negative controls.
Pharmacological Comparison of Phenibut Enantiomers
The primary distinction between the enantiomers lies in their affinity for the GABA-B receptor. This differential binding is the foundation for using the (S)-enantiomer as a negative control.
| Compound | GABA-B Receptor Affinity (Ki, µM) | Binding to α2-δ VDCC Subunit | Primary Pharmacological Activity |
| (R)-3-Amino-4-phenylbutyric acid HCl | ~92[6] | Yes[7][8] | GABA-B Agonist; Gabapentinoid effects |
| (S)-3-Amino-4-phenylbutyric acid HCl | >100-fold lower than (R)-enantiomer[3] | Yes[7][8] | Gabapentinoid effects; Inactive at GABA-B |
| Racemic Phenibut HCl | ~177[6] | Yes[7][8] | Mixed (primarily (R)-enantiomer driven) |
| Vehicle Control | N/A | No | Inert baseline |
Experimental Design and Workflow
A well-designed experiment to assess the specific GABA-B mediated effects of Phenibut should include the active enantiomer as a positive control, the inactive enantiomer as a specific negative control, and the vehicle as a baseline negative control.
Caption: Experimental workflow for comparing Phenibut enantiomers.
Experimental Protocols and Data Presentation
In Vitro Protocol: GABA-B Receptor Binding Assay
This assay quantifies the binding affinity of each compound to the GABA-B receptor.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a buffered solution to isolate cell membranes containing GABA-B receptors.
-
Competitive Binding: Incubate the prepared membranes with a constant concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626).
-
Compound Addition: Add varying concentrations of the test compounds (Vehicle, (R)-Phenibut, (S)-Phenibut, Racemic Phenibut) to compete with the radioligand for binding sites.
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each compound.
Expected Quantitative Data:
| Experimental Group | Expected IC50 (µM) | Interpretation |
| Vehicle Control | No inhibition | No affinity for the GABA-B receptor. |
| (R)-Phenibut HCl | Low (e.g., 90-100)[6] | High affinity for the GABA-B receptor. |
| (S)-Phenibut HCl | Very High / No inhibition | Negligible affinity for the GABA-B receptor. |
| Racemic Phenibut HCl | Intermediate (e.g., 170-180)[6] | Affinity is driven by the (R)-enantiomer. |
In Vivo Protocol: Tail-Flick Test for Analgesia
This assay measures the antinociceptive (pain-reducing) effects, which can be mediated by GABA-B agonism.[6]
Methodology:
-
Animal Acclimation: Acclimate male mice or rats to the testing environment and handling procedures.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal by applying a controlled heat source (e.g., a focused light beam) to the tail and recording the time until the tail is withdrawn. A cut-off time is used to prevent tissue damage.
-
Compound Administration: Administer the compounds intraperitoneally (i.p.) or orally (p.o.) at equivalent doses (e.g., 100 mg/kg) to the respective groups.
-
Post-Dose Measurement: At a predetermined time point post-administration (e.g., 30-60 minutes), re-measure the tail-flick latency.
-
Data Analysis: Analyze the change in latency from baseline for each group. Statistical analysis (e.g., ANOVA) is used to compare the effects between groups.
Expected Quantitative Data:
| Experimental Group (100 mg/kg) | Mean Tail-Flick Latency (seconds) ± SEM | Interpretation |
| Vehicle Control | 2.5 ± 0.3 | No analgesic effect. |
| (R)-Phenibut HCl | 7.8 ± 0.6 | Significant analgesic effect. |
| (S)-Phenibut HCl | 2.7 ± 0.4 | No significant GABA-B mediated analgesic effect.[6][7] |
| Racemic Phenibut HCl | 5.4 ± 0.5 | Moderate analgesic effect.[6] |
Underlying Signaling Pathway
The differential effects of the (R) and (S) enantiomers can be visualized at the level of the GABA-B receptor signaling cascade. (R)-phenibut acts as an agonist, initiating a downstream signaling pathway, while (S)-phenibut fails to bind effectively and does not trigger this cascade.
Caption: GABA-B receptor signaling pathway activation.
References
- 1. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenibut - Wikipedia [en.wikipedia.org]
- 4. Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoro phenibut hydrochloride | 3060-41-1 | Benchchem [benchchem.com]
- 6. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (S)-3-Amino-4-phenylbutyric acid hydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat (S)-3-Amino-4-phenylbutyric acid hydrochloride as a hazardous chemical waste and handle it according to your institution's environmental health and safety (EHS) guidelines. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times during handling and disposal.
The following guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with waste management regulations.
Waste Classification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. This compound should be classified and segregated as follows:
| Waste Stream | Container Type | Segregation Guidelines |
| Solid Waste | Labeled, sealed, compatible container for hazardous chemical waste. | Halogenated Organic Waste: As a hydrochloride salt, this compound contains a halogen and should be collected in a designated container for halogenated organic waste.[2] Do not mix with non-halogenated waste. |
| Contaminated Labware | Puncture-resistant container labeled as hazardous waste. | Includes items such as gloves, weighing papers, and pipette tips that have come into direct contact with the chemical. These should be placed in the designated hazardous waste container. |
| Aqueous Solutions | Labeled, sealed, compatible container for aqueous hazardous waste. | Do not dispose of aqueous solutions containing this compound down the drain.[3][4] Collect in a designated container for aqueous halogenated organic waste. |
Disposal Protocol
Follow these step-by-step instructions for the disposal of this compound:
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for the specific chemical you are using before beginning any work.[2]
-
Wear Appropriate PPE: Ensure you are wearing safety goggles, chemical-resistant gloves, and a lab coat.
-
Work in a Ventilated Area: Handle the chemical waste in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Package Waste Securely:
-
For solid waste, place it in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the full chemical name.
-
For contaminated consumables, place them in the designated hazardous waste container.
-
-
Spill Management: In the event of a spill, avoid generating dust.[5] Clean up the spill immediately using an appropriate absorbent material. All cleanup materials must be collected and disposed of as hazardous waste in the same designated container.[2]
-
Storage Pending Disposal: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[2]
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[3][4] The recommended methods for final disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Note: For disposal of small quantities of unused medicine in a non-laboratory setting, the FDA recommends mixing the substance with an unappealing material like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then disposing of it in the household trash.[6][7] However, in a professional research setting, the more stringent hazardous waste disposal protocols should be followed.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. echemi.com [echemi.com]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling (S)-3-Amino-4-phenylbutyric acid hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-3-Amino-4-phenylbutyric acid hydrochloride was located. The following safety and handling information is based on the SDS for its enantiomer, (R)-3-Amino-4-phenylbutyric acid hydrochloride, and the racemic mixture, 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut). Enantiomers generally exhibit similar physical and chemical properties; however, caution is always advised.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2] | Prevents skin contact. Gloves must be inspected prior to use and disposed of properly after. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1][2] | Minimizes inhalation of fine particles, which may cause respiratory irritation.[2][3][4][5] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a laboratory coat.[1] | Provides a barrier against accidental skin contact. |
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Skin Irritation | May cause skin irritation.[3][4][5][6] | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][2] |
| Eye Irritation | May cause serious eye irritation.[3][4][5][6] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[3][4][5][6] | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Operational and Disposal Plans
Adherence to standardized procedures is paramount for both safety and experimental integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in the table above.
-
-
Handling the Compound:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][6]
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[2]
-
-
Contaminated Packaging:
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
